TNG348
Description
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Propriétés
Formule moléculaire |
C27H23F6N9O |
|---|---|
Poids moléculaire |
603.5 g/mol |
Nom IUPAC |
2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine |
InChI |
InChI=1S/C27H23F6N9O/c1-40-11-18(27(31,32)33)38-22(40)16-5-3-14(4-6-16)10-41-23-17(42(25(41)34)12-26(28,29)30)9-35-21(39-23)19-20(15-7-8-15)36-13-37-24(19)43-2/h3-6,9,11,13,15,34H,7-8,10,12H2,1-2H3 |
Clé InChI |
NKGSHRLGUQURMS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4N(C3=N)CC(F)(F)F)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
TNG348: A Synthetic Lethal Inhibitor of USP1 for HRD+ Cancers - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: TNG348 is a potent and selective, orally bioavailable, allosteric inhibitor of the deubiquitinating enzyme (DUB) ubiquitin-specific protease 1 (USP1).[1][2][3] It was developed by Tango Therapeutics to exploit the synthetic lethal relationship between USP1 inhibition and tumors harboring mutations in BRCA1/2 genes or other homologous recombination deficiencies (HRD).[4][5] Preclinical data demonstrated significant single-agent activity in HRD+ cancer models and strong synergistic effects when combined with PARP inhibitors (PARPi), even in models with acquired PARPi resistance.[2][4][6] However, the clinical development of this compound was discontinued due to observations of grade 3 and 4 liver toxicity in a Phase I/II clinical trial (NCT06065059).[4] This document provides a detailed technical overview of this compound's mechanism of action, preclinical data, and the experimental protocols used in its characterization.
Core Mechanism: Synthetic Lethality and USP1 Inhibition
USP1 plays a crucial role in DNA damage tolerance by deubiquitinating two key proteins: proliferating cell nuclear antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2).[7] Inhibition of USP1 leads to the accumulation of monoubiquitinated PCNA (ub-PCNA) and ub-FANCD2.[7] This disruption of the DNA repair process is particularly detrimental to cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1/2 mutations, leading to synthetic lethality.[5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced synthetic lethality in HRD+ cancer cells.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of USP1 and selective cytotoxicity in BRCA-mutant cell lines.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay (Ub-Rho110) | USP1 | IC50 | 82 nM | [3] |
| Cellular PD Assay (ub-PCNA deubiquitination) | MDA-MB-436 (BRCA1-mutant) | IC50 | 95 nM | [3] |
| Cell Viability Assay | MDA-MB-436 (BRCA1-mutant) | IC50 | 68 nM | [3] |
| DUB Selectivity Screen (47 DUBs) | USP1 | % Inhibition @ 10 µM | Significant | [1][8] |
| DUB Selectivity Screen (46 other DUBs) | Other DUBs | % Inhibition @ 10 µM | Not significant | [1][8] |
| Kinase Selectivity Screen (468 kinases) | ULK3 | % Inhibition @ 10 µM | 89% | [1][8] |
| Kinase Selectivity Screen (467 other kinases) | Other Kinases | % Inhibition @ 10 µM | Not significant | [1][8] |
In Vivo Efficacy
This compound showed significant anti-tumor activity in patient-derived xenograft (PDX) models, both as a single agent and in combination with PARP inhibitors.
| PDX Model | Cancer Type | Genetic Background | Treatment | Outcome | Reference |
| Ovarian PDX | Ovarian Cancer | BRCA2-mutated | This compound (100 mg/kg, q.d.) + Niraparib (30 mg/kg, q.d.) | Synergy | [3] |
| Pancreatic PDX | Pancreatic Cancer | BRCA1-mutated | This compound (80 mg/kg, b.i.d.) + Olaparib (50 mg/kg, q.d.) | Synergy | [3] |
| Breast PDX | Triple-Negative Breast Cancer | BRCA-wt, HRD+ | This compound (100 mg/kg, q.d.) + Niraparib (30 mg/kg, q.d.) | Synergy | [3] |
| Breast PDX | Breast Cancer | BRCA1-mutated, PARPi-resistant | This compound (100 mg/kg, q.d.) + Olaparib (50 mg/kg, q.d.) | Overcame PARPi resistance | [3][6] |
Experimental Protocols
In Vitro Selectivity Profiling
A standardized workflow was used to assess the selectivity of this compound against a broad panel of DUBs and kinases.
Caption: Workflow for in vitro selectivity profiling of this compound.
Methodology:
-
DUB Profiling: this compound was screened at a single point concentration of 10 µM against a panel of 47 deubiquitinating enzymes using the Ubiquigent DUBprofiler™ service.[8]
-
Kinase Profiling: The Eurofins KINOMEscan™ scanMax platform was utilized to quantitatively measure interactions between this compound (at 10 µM) and 468 human kinases through an active site-directed competition binding assay.[8]
Clonogenic Survival Assay
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-436) were seeded in 6-well plates at a low density.
-
Treatment: Cells were treated with a 10-point threefold serial dilution of this compound, with a top concentration of 8 µM.[1]
-
Incubation: Plates were incubated for 10-21 days to allow for colony formation.[1]
-
Staining and Quantification: Colonies were fixed, stained with crystal violet, and counted.
-
Data Analysis: The dose-response curve was generated, and the area under the curve (AUC) was calculated and normalized.[1]
CRISPR-Cas9 Screens
Methodology:
-
Library Transduction: A whole-genome CRISPR-Cas9 library was introduced into Cas9-expressing cancer cell lines (e.g., UWB1.289 and MDA-MB-436).[1]
-
Drug Treatment: The transduced cell population was treated with either DMSO (control) or this compound.
-
Genomic DNA Extraction and Sequencing: After a period of cell growth, genomic DNA was extracted, and the sgRNA sequences were amplified and sequenced to determine their relative abundance.
-
Data Analysis: Gene-level enrichment or depletion in the this compound-treated versus DMSO-treated cells was calculated to identify genes that confer sensitivity or resistance to the compound.[1]
In Vivo Xenograft Studies
Methodology:
-
Tumor Implantation: Patient-derived xenograft (PDX) models were established in immunocompromised mice.[8]
-
Treatment Groups: Mice were randomized into vehicle control, this compound single agent, PARP inhibitor single agent, and combination treatment groups.[6]
-
Drug Administration: this compound was administered orally (p.o.) once daily (q.d.) or twice daily (b.i.d.) at specified doses. PARP inhibitors (e.g., olaparib, niraparib) were also administered orally.[3]
-
Tumor Volume Measurement: Tumor growth was monitored regularly by measuring tumor volume.[6]
-
Data Analysis: Tumor growth inhibition was calculated and statistical significance was determined between treatment groups.[6]
Conclusion
This compound is a well-characterized, potent, and selective allosteric inhibitor of USP1 that demonstrated a clear synthetic lethal interaction with HRD+ cancers in preclinical models. Its mechanism of action, distinct from that of PARP inhibitors, provided a strong rationale for combination therapy, particularly in the context of PARPi resistance.[4][8] Despite the promising preclinical data, the development of this compound was halted due to unforeseen liver toxicity in early clinical trials.[4] The extensive preclinical characterization of this compound, however, provides valuable insights and a robust dataset for the continued exploration of USP1 as a therapeutic target in oncology.
References
- 1. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tangotx.com [tangotx.com]
- 3. TNG-348, a potent allosteric USP1 inhibitor for the treatment of BRAC1/2-mutant or HRD-positive cancers | BioWorld [bioworld.com]
- 4. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
Allosteric Inhibition of USP1 by TNG348: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TNG348 is a potent, selective, and orally bioavailable allosteric inhibitor of ubiquitin-specific protease 1 (USP1). Developed by Tango Therapeutics, this compound was investigated for the treatment of cancers with mutations in BRCA1/2 and other homologous recombination deficiencies (HRD). The mechanism of this compound relies on the synthetic lethal relationship between USP1 inhibition and HRD. By inhibiting USP1, this compound prevents the deubiquitination of key substrates involved in DNA damage tolerance, such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). This leads to an accumulation of ubiquitinated PCNA, disruption of DNA replication and repair, and ultimately, selective cell death in cancer cells with compromised DNA repair pathways. Preclinical studies demonstrated significant synergy between this compound and PARP inhibitors (PARPi), even in models with acquired resistance to PARPi. However, the clinical development of this compound was discontinued due to observations of liver toxicity in a Phase I/II clinical trial. This guide provides a comprehensive technical overview of the preclinical data and methodologies used to characterize this compound.
Introduction to USP1 and this compound
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). In complex with its cofactor UAF1, USP1 removes ubiquitin from substrates such as PCNA and FANCD2, which are essential for translesion synthesis (TLS) and the Fanconi anemia pathway, respectively. In cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, cells become heavily reliant on other DNA repair pathways, including those regulated by USP1. Inhibition of USP1 in these HRD-positive cells creates a synthetic lethal phenotype, leading to catastrophic DNA damage and apoptosis.
This compound is a small molecule designed to allosterically inhibit USP1.[1] Its mechanism of action is distinct from that of PARP inhibitors, which also exploit synthetic lethality in HRD-positive cancers.[2] This difference in mechanism provides a strong rationale for combination therapy and for overcoming resistance to PARP inhibitors.[2]
Mechanism of Action
This compound binds to an allosteric pocket on the USP1 enzyme, inducing a conformational change that impedes its catalytic activity.[3] This non-competitive and reversible inhibition leads to the dose-dependent accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2).[4][5] The accumulation of ub-PCNA disrupts the normal process of DNA replication and repair, particularly in HRD-positive cancer cells that are already under significant replicative stress.[6][7]
The antitumor effect of this compound is primarily driven by the disruption of the translesion synthesis pathway through the accumulation of RAD18-dependent ubiquitinated PCNA.[4][7] While both this compound and PARP inhibitors are effective in HRD-positive tumors, their mechanisms of resistance are distinct. For example, loss of PARP1 confers resistance to PARP inhibitors but sensitizes cells to this compound.[4][7]
Caption: this compound allosterically inhibits the USP1/UAF1 complex.
Quantitative Data
The preclinical characterization of this compound generated a substantial amount of quantitative data, which is summarized in the tables below for clarity and ease of comparison.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| Biochemical IC50 (USP1 WT) | 82 nM | Ub-Rho110 assay | [3] |
| Biochemical IC50 (USP1 WT) | 98.5 nM | Ub-Rhod-110 assay | [4] |
| Biochemical IC50 (USP1 V156K mutant) | >100-fold selective vs WT | Biochemical Ub-Rho110 assay | [3] |
| Cellular IC50 (Ub-PCNA deubiquitination) | 95 nM | MDA-MB-436 cells | [3] |
| Cellular Viability IC50 | 68 nM | MDA-MB-436 cells | [3] |
| hERG Inhibition IC50 | 19.6 µM | N/A | [8] |
Table 2: Physicochemical and ADMET Properties of this compound
| Property | Value | Species/System | Reference |
| Molecular Weight | 604 g/mol | N/A | [8] |
| logD (pH 7.4) | 3.2 | N/A | [8] |
| Topological Polar Surface Area (TPSA) | 112 Ų | N/A | [8] |
| Intrinsic Clearance (Clint,hep) | <0.9 µL/min/10^6 cells | Human | [8] |
| Intrinsic Clearance (Clint,hep) | <0.9 µL/min/10^6 cells | Rat | [8] |
| Intrinsic Clearance (Clint,hep) | 1.2 µL/min/10^6 cells | Dog | [8] |
| Intrinsic Clearance (Clint,hep) | 1.0 µL/min/10^6 cells | Cynomolgus Monkey | [8] |
| Permeability (Papp) | 31 cm/s x 10^-6 | MDCKII monolayers | [8] |
| Plasma Protein Binding (% unbound) | 21% | Human | [8] |
| Plasma Protein Binding (% unbound) | 30% | Rat | [8] |
| Plasma Protein Binding (% unbound) | 21% | Dog | [8] |
| Plasma Protein Binding (% unbound) | 20% | Cynomolgus Monkey | [8] |
| Oral Bioavailability (F) | 74% | Rat | [8] |
| Oral Bioavailability (F) | 100% | Dog | [8] |
| Oral Bioavailability (F) | 67% | Cynomolgus Monkey | [8] |
| Half-life (t½) | 3.5 h | Rat | [8] |
| Half-life (t½) | 5.8 h | Dog | [8] |
| Half-life (t½) | 1.4 h | Cynomolgus Monkey | [8] |
| Clearance (CL) | 13 µL/min/kg | Rat | [8] |
| Clearance (CL) | 11 µL/min/kg | Dog | [8] |
| Clearance (CL) | 13.5 µL/min/kg | Cynomolgus Monkey | [8] |
Experimental Protocols
Detailed methodologies were crucial for the characterization of this compound. The key experimental protocols are outlined below.
Biochemical USP1 Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of this compound against the USP1/UAF1 complex.
-
Method:
-
Recombinant human USP1/UAF1 complex was used.
-
The fluorogenic substrate Ubiquitin-Rhodamine110 (Ub-Rho110) was utilized.
-
The assay was performed in a buffer system suitable for deubiquitinase activity.
-
This compound was serially diluted and incubated with the USP1/UAF1 complex.
-
The enzymatic reaction was initiated by the addition of Ub-Rho110.
-
The increase in fluorescence, resulting from the cleavage of Ub-Rho110 by USP1, was measured over time using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Ub-PCNA and Ub-FANCD2 Accumulation Assay
-
Objective: To confirm the on-target activity of this compound in a cellular context by measuring the accumulation of ubiquitinated substrates.
-
Method:
-
MDA-MB-436 (BRCA1-mutant) cells were cultured under standard conditions.
-
Cells were treated with a dose range of this compound for 24 hours.
-
Following treatment, cells were harvested and lysed.
-
Protein concentrations of the lysates were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting was performed using primary antibodies specific for PCNA and FANCD2.
-
The membranes were then incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.
-
Densitometry was used to quantify the levels of mono-ubiquitinated PCNA and FANCD2 relative to total PCNA and FANCD2, respectively.
-
Clonogenic Cell Viability Assay
-
Objective: To assess the long-term cytotoxic effect of this compound on cancer cell lines.
-
Method:
-
A panel of 62 breast and ovarian cancer cell lines were used.[4]
-
Cells were seeded at a low density in 6-well plates.
-
After 24 hours, cells were treated with a 10-point, three-fold serial dilution of this compound (top dose of 8 µM).[6]
-
The cells were incubated for 10-21 days to allow for colony formation.[6]
-
Colonies were fixed and stained with crystal violet.
-
The number of colonies was counted, and the surviving fraction was calculated relative to vehicle-treated controls.
-
Dose-response curves were generated to determine the IC50 values.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with PARP inhibitors in a preclinical animal model.
-
Method:
-
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models (e.g., MDA-MB-436) were established in immunocompromised mice.
-
Once tumors reached a specified size, mice were randomized into treatment groups.
-
This compound was administered orally (p.o.) at various doses (e.g., 80 mg/kg b.i.d., 100 mg/kg q.d.).[3][8]
-
PARP inhibitors (e.g., olaparib at 50 mg/kg p.o. q.d., niraparib at 30 mg/kg p.o. q.d.) were administered as single agents or in combination with this compound.[3]
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors and plasma were collected for pharmacokinetic and pharmacodynamic analyses.
-
Caption: Preclinical to clinical workflow for this compound.
Synergy with PARP Inhibitors
A key finding from the preclinical evaluation of this compound was its strong synergy with PARP inhibitors.[2][4] This synergy was observed in multiple HRD-positive cancer models, including those with BRCA1/2 mutations.[2] Importantly, the combination of this compound and a PARP inhibitor was effective in overcoming acquired resistance to PARP inhibitors in a PDX model.[2] CRISPR-based screens revealed that the synergistic effect is driven by the non-overlapping mechanisms of action of the two drug classes.[2]
Caption: this compound and PARPi induce synthetic lethality via distinct pathways.
Clinical Development and Discontinuation
This compound entered a Phase I/II clinical trial (NCT06065059) to evaluate its safety and efficacy in patients with BRCA1/2-mutant and other HRD-positive cancers, both as a single agent and in combination with the PARP inhibitor olaparib.[4][9] However, the development program was discontinued due to observations of grade 3/4 liver function abnormalities in patients who were on the study for more than eight weeks.[10][11][12] This unexpected liver toxicity led to the termination of the clinical trial.
Conclusion
This compound is a well-characterized allosteric inhibitor of USP1 with a clear mechanism of action and compelling preclinical data supporting its potential as a treatment for HRD-positive cancers. The demonstration of strong synergy with PARP inhibitors and its activity in PARPi-resistant models highlighted a promising therapeutic strategy. Despite the discontinuation of its clinical development due to liver toxicity, the extensive preclinical research on this compound provides a valuable foundation for the continued exploration of USP1 as a therapeutic target. The data and methodologies detailed in this guide serve as a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. EMDB-47889: Cryo-EM structure of USP1-UAF1-Ubiquitin in complex with this compound - Yorodumi [pdbj.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tangotx.com [tangotx.com]
- 6. biortususa.com [biortususa.com]
- 7. Abstract B054: this compound, a selective USP1 inhibitor, shows strong preclinical combination activity with PARP inhibitors and other agents targeting DNA repair | Semantic Scholar [semanticscholar.org]
- 8. TNG-348, a potent allosteric USP1 inhibitor for the treatment of BRAC1/2-mutant or HRD-positive cancers | BioWorld [bioworld.com]
- 9. drughunter.com [drughunter.com]
- 10. tangotx.com [tangotx.com]
- 11. tangotx.com [tangotx.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
TNG348: A Preclinical Deep Dive into a Novel USP1 Inhibitor for HRD+ Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: TNG348, a potent and selective allosteric inhibitor of ubiquitin-specific protease 1 (USP1), has demonstrated significant preclinical activity in homologous recombination deficient (HRD+) cancers, particularly in combination with PARP inhibitors (PARPi).[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, synergistic effects with PARPi, and its activity in various cancer models. Despite its promising preclinical profile, it is important to note that the clinical development of this compound was discontinued due to observations of liver toxicity in patients.[1][3] This document serves as a scientific resource on the preclinical investigation of this compound.
Mechanism of Action: A Distinct Approach to Targeting HRD+ Cancers
This compound exerts its antitumor effects through a mechanism distinct from that of PARP inhibitors, offering a potential strategy to overcome PARPi resistance.[1][4][5] this compound is an allosteric, selective, and reversible inhibitor of USP1.[1][3] Inhibition of USP1 by this compound leads to the dose-dependent accumulation of ubiquitinated protein substrates, both in vitro and in vivo.[1][3]
CRISPR screens have revealed that this compound's antitumor activity stems from the disruption of the translesion synthesis (TLS) pathway of DNA damage tolerance.[1][4][5] This is achieved through the interference with RAD18-dependent ubiquitination of Proliferating Cell Nuclear Antigen (PCNA).[1][4] Interestingly, while both this compound and PARP inhibitors selectively target HRD+ tumor cells, their mechanisms are discrete.[1][4] Notably, the knockout of PARP1, which confers resistance to PARP inhibitors, actually sensitizes cells to this compound treatment.[1][3][4]
Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and cell death in HRD+ cancer cells.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | BRCA1/2 Status | HRD Status | Cellular PD IC50 (nM) | Viability IC50 (nM) |
| DLD-1 | Colorectal Cancer | BRCA2-/- | HRD+ | 95 | 68 |
| Additional cell line data would be populated here from full-text articles. |
Data from a representative HRD+ cell line is shown.[6] A comprehensive panel of 62 breast and ovarian cancer cell lines was tested, showing this compound is most active in BRCA mutant and HRD+ cells.[5]
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | BRCA1/2 Status | Treatment | Tumor Growth Inhibition (%) | Observations |
| BR-05-0028 PDX | Triple-Negative Breast Cancer | BRCA1 Q544* | This compound + Olaparib | Not specified, but led to tumor regression | Overcame acquired PARPi resistance.[1][3][4] |
| Additional xenograft model data would be populated here from full-text articles. |
This compound in combination with PARP inhibitors resulted in tumor growth inhibition and regression in multiple mouse xenograft tumor models.[1][5]
Synergy with PARP Inhibitors
A significant finding in the preclinical evaluation of this compound is its robust synergy with PARP inhibitors.[1][2][7] This synergistic effect is observed in various HRD+ tumor models, including those with acquired resistance to PARP inhibitors.[1][2][4][7] The combination of this compound and a PARPi has been shown to lead to potent tumor growth inhibition and even regression in multiple mouse xenograft models.[1][3][5] This suggests that dual inhibition of USP1 and PARP could be a valuable therapeutic strategy for HRD+ cancers.
Experimental Protocols
The preclinical evaluation of this compound involved a range of in vitro and in vivo experimental methodologies.
1. Cell-Based Assays:
-
Clonogenic Assays: Used to assess the single-agent activity of this compound in a panel of 62 breast and ovarian cancer cell lines to determine sensitivity based on their HRD status.[5]
-
CRISPR Screens: Genome-wide CRISPR screens were employed to elucidate the mechanism of action of this compound and to identify genes that confer sensitivity or resistance to the compound.[1][4][5] These screens revealed the critical role of the translesion synthesis pathway.
2. In Vivo Models:
-
Xenograft and Patient-Derived Xenograft (PDX) Models: To evaluate the in vivo efficacy of this compound as a single agent and in combination with PARP inhibitors, various xenograft and PDX models of HRD+ cancers were utilized.[1][2][3] A notable model was the olaparib-resistant BR-05-0028 PDX model, which was generated by continuous treatment with olaparib.[3] In these studies, tumor growth inhibition and body weight were monitored to assess efficacy and tolerability.[2]
Caption: A typical workflow for a preclinical xenograft study to evaluate the efficacy of this compound.
Clinical Development and Discontinuation
A Phase 1/2 clinical trial (NCT06065059) was initiated to evaluate the safety, tolerability, and preliminary antitumor activity of this compound as a single agent and in combination with a PARP inhibitor in patients with BRCA1/2 mutant or other HRD+ advanced or metastatic solid tumors.[1][8][9] However, in May 2024, Tango Therapeutics announced the discontinuation of the this compound program due to Grade 3/4 liver function abnormalities observed in patients who were on the study for longer than eight weeks.
Conclusion
The preclinical data for this compound strongly supported its development as a novel therapeutic agent for HRD+ cancers. Its distinct mechanism of action and its potent synergy with PARP inhibitors, particularly in models of acquired resistance, highlighted its potential to address a significant unmet need in oncology.[1][2][7] While the clinical development of this compound was halted due to toxicity, the extensive preclinical characterization of this USP1 inhibitor provides a valuable foundation for the continued exploration of USP1 as a therapeutic target for HRD+ cancers.[1][3] The findings underscore the importance of this pathway and may guide the development of future USP1 inhibitors with improved safety profiles.
References
- 1. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tangotx.com [tangotx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tangotx.com [tangotx.com]
- 7. tangotx.com [tangotx.com]
- 8. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Antitumor Activity of this compound Single Agent and in Combination with a PARP Inhibitor in Patients with BRCA ½ Mutant or Other HRD+ Advanced or Metastatic Solid Tumors. | Dana-Farber Cancer Institute [dana-farber.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
TNG348: A Preclinical and Clinical Overview of a Selective USP1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TNG348, developed by Tango Therapeutics, is a potent, selective, and orally bioavailable allosteric inhibitor of ubiquitin-specific protease 1 (USP1). It was investigated as a potential therapeutic for cancers with mutations in BRCA1/2 or other homologous recombination deficiencies (HRD). The mechanism of this compound is centered on the principle of synthetic lethality, where the inhibition of USP1 in the context of a pre-existing HRD defect leads to cancer cell death. Preclinical studies demonstrated significant single-agent activity and strong synergy with PARP inhibitors (PARPi), even in models with acquired PARPi resistance. However, the clinical development of this compound was discontinued in May 2024 due to observations of Grade 3/4 liver function abnormalities in patients participating in the Phase 1/2 clinical trial. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme (DUB) crucial for DNA damage repair.[1] In cancers with underlying HRD, such as those with BRCA1/2 mutations, the cells are particularly reliant on other DNA repair pathways for survival. By inhibiting USP1, this compound disrupts the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism, leading to catastrophic DNA damage and selective killing of these cancer cells.[2] Tango Therapeutics advanced this compound into a Phase 1/2 clinical trial (NCT06065059) to evaluate its safety and efficacy, both as a monotherapy and in combination with the PARP inhibitor olaparib.[3][4][5] Despite promising preclinical results, the trial was terminated due to liver toxicity, halting further development of the compound.[6]
Mechanism of Action
This compound functions as a selective, allosteric, and reversible inhibitor of USP1.[7][2] Its mechanism of action is multifaceted, primarily impacting the DNA damage response pathway.
-
Inhibition of PCNA and FANCD2 Deubiquitination: USP1's key substrates include monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). Monoubiquitination of PCNA is a critical step in initiating the TLS pathway. By inhibiting USP1, this compound prevents the deubiquitination of PCNA and FANCD2, leading to their accumulation in a ubiquitinated state.
-
Disruption of Translesion Synthesis: The sustained ubiquitination of PCNA disrupts the normal functioning of the TLS pathway, which is essential for bypassing DNA lesions during replication.[7][2]
-
Synthetic Lethality with HRD: In HRD-positive cancer cells, the combination of a compromised homologous recombination pathway and a disrupted TLS pathway via USP1 inhibition results in an accumulation of unresolved DNA damage, leading to cell cycle arrest and apoptosis.[7][1]
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2.
Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrated potent and selective inhibition of USP1 in various in vitro assays.
| Assay Type | Cell Line / Target | Result | Reference |
| Cell Viability (IC50) | MDA-MB-436 (BRCA1 mutant) | 68.3 nM | |
| HCC1954 (BRCA1 WT) | No impact | [8] | |
| Cellular Pharmacodynamics (IC50) | MDA-MB-436 | 98.6 nM (ub-PCNA induction) | |
| DUB Panel Screen | 47 Deubiquitinating Enzymes | Selective for USP1 | [8] |
| Kinase Panel Screen | 468 Kinases | Selective against 467 kinases; significant interaction only with ULK3 kinase (89% inhibition at 10 µM) | [8] |
| Safety Target Panel | 78 Safety Targets | Inactive as an agonist or antagonist in 77 of 78 assays | [8] |
Cell Line Panel Activity
The activity of this compound was assessed in a panel of 62 breast and ovarian cancer cell lines. The results indicated that sensitivity to this compound was enriched in cell lines with BRCA mutations or an HRD-positive status.[7][9]
Synergy with PARP Inhibitors
A key finding from the preclinical evaluation of this compound was its synergistic activity with PARP inhibitors. This synergy was observed in both PARPi-sensitive and PARPi-resistant models.[7][2][10] The combination of this compound and a PARPi led to enhanced tumor cell killing, suggesting a complementary mechanism of action.
The following diagram illustrates the synthetic lethal interaction between this compound and PARP inhibitors in HRD-positive cancer cells.
Caption: In HRD+ cells, inhibiting both PARP and USP1 pathways leads to synthetic lethality.
In Vivo Efficacy
This compound demonstrated significant anti-tumor activity in in vivo xenograft models of BRCA-mutant and HRD-positive cancers.
| Model | Treatment | Outcome | Reference |
| BRCA1 mutant TNBC PDX (Parental PARPi-sensitive) | This compound (100 mg/kg QD) + Olaparib (50 mg/kg QD) | Strong synergy and tumor regression. | [11] |
| BRCA1 mutant TNBC PDX (Acquired PARPi resistance) | This compound (100 mg/kg QD) + Olaparib (50 mg/kg QD) | Restored sensitivity to PARP inhibitor and induced tumor regression. | [11] |
| BRCAwt HRD+ TNBC PDX | This compound (100 mg/kg QD) + Niraparib (30 mg/kg QD) | Synergistic tumor growth inhibition. | [11] |
Pharmacokinetics
Oral administration of this compound in tumor-bearing mice showed dose-dependent exposure. Dosing at 30 mg/kg once daily or 20 mg/kg twice daily resulted in free plasma concentrations above the in vitro IC50 for over eight hours.[7][8]
Experimental Protocols
In Vitro Deubiquitinase (DUB) and Kinase Screening
-
Objective: To assess the selectivity of this compound against a panel of DUBs and kinases.
-
Methodology:
-
This compound was screened at a single point concentration of 10 µM.
-
For DUB selectivity, the Ubiquigent DUBprofiler™ panel of 47 DUBs was used.
-
For kinase selectivity, the Eurofins KINOMEscan™ scanMax panel of 468 kinases was utilized, employing an active site-directed competition binding assay.
-
The percentage of inhibition was calculated relative to a vehicle control.
-
Cell Viability (Clonogenic) Assays
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Breast and ovarian cancer cell lines were seeded at a low density in 6-well plates.
-
Cells were treated with a 10-point threefold serial dilution of this compound, with a top dose of 8 µM.
-
The cells were incubated for 10-21 days to allow for colony formation.
-
Colonies were fixed, stained with crystal violet, and counted.
-
The IC50 values were calculated by non-linear regression of the dose-response curves.
-
CRISPR-Cas9 Screens
-
Objective: To identify genes that modulate sensitivity or resistance to this compound.
-
Methodology:
-
Cas9-expressing cancer cell lines (e.g., UWB1.289 and MDA-MB-436) were transduced with a gRNA library targeting DNA damage response genes.
-
The cell population was treated with either DMSO (vehicle) or this compound at a specific concentration (e.g., 100 or 200 nM).
-
Genomic DNA was extracted from surviving cells after a defined period.
-
The gRNA sequences were amplified by PCR and quantified by next-generation sequencing.
-
Genes whose knockout led to enrichment or depletion in the this compound-treated population were identified as resistance or sensitivity factors, respectively.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with PARP inhibitors in mouse models.
-
Methodology:
-
Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.
-
Once tumors reached a specified volume, mice were randomized into treatment groups.
-
This compound was administered orally, once or twice daily, at specified doses.
-
PARP inhibitors (e.g., olaparib, niraparib) were administered orally at their respective doses.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., Western blotting for ub-PCNA).
-
The following diagram provides a generalized workflow for the preclinical evaluation of this compound.
Caption: A simplified workflow from target identification to clinical trials for this compound.
Clinical Development and Discontinuation
Tango Therapeutics initiated a Phase 1/2 clinical trial (NCT06065059) for this compound in patients with BRCA1/2-mutant or other HRD+ advanced or metastatic solid tumors.[3][5] The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a single agent and in combination with olaparib.[3][4]
However, in May 2024, Tango Therapeutics announced the discontinuation of the this compound program.[6] The decision was based on the observation of Grade 3/4 liver function abnormalities in patients who had been on the study for more than eight weeks.[6] At the time of discontinuation, no patients had yet received the combination of this compound and olaparib.
Conclusion
This compound was a promising, selectively targeted therapy for HRD-positive cancers, with a strong preclinical rationale and demonstrated efficacy in in vitro and in vivo models. Its ability to synergize with PARP inhibitors, particularly in resistant settings, highlighted its potential to address a significant unmet need in oncology. However, the emergence of liver toxicity in early clinical development led to the cessation of the program. While this compound itself will not be further developed, the extensive preclinical characterization and the mechanistic insights gained from its study provide a valuable foundation for the continued exploration of USP1 as a therapeutic target in oncology. The journey of this compound underscores the critical importance of translating preclinical findings to the clinic and the unforeseen challenges that can arise in drug development.
References
- 1. drughunter.com [drughunter.com]
- 2. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. NCT06065059 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. Tango Therapeutics Announces Discontinuation of this compound Program | Tango Therapeutics, Inc [ir.tangotx.com]
- 7. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. tangotx.com [tangotx.com]
- 11. tangotx.com [tangotx.com]
TNG348: A Comprehensive Technical Guide to a Selective Allosteric USP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TNG348 is an orally bioavailable, selective, and reversible allosteric inhibitor of ubiquitin-specific protease 1 (USP1).[1][2] Developed by Tango Therapeutics, this compound was designed to exploit the synthetic lethality between USP1 inhibition and homologous recombination deficiency (HRD), a common vulnerability in cancers with BRCA1/2 mutations.[3][4] Preclinical studies demonstrated its potential as a monotherapy and in combination with PARP inhibitors for the treatment of HRD-positive (HRD+) and BRCA1/2-mutant cancers.[3][5] this compound inhibits USP1's deubiquitinating activity, leading to the accumulation of ubiquitinated PCNA and FANCD2, which disrupts DNA repair processes and induces tumor cell death.[6][7] Despite promising preclinical data, the clinical development of this compound was halted due to instances of liver toxicity observed in a Phase I/II clinical trial.[2][8] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the following chemical identity and properties.[4][9]
| Property | Value | Reference |
| Chemical Formula | C₂₇H₂₃F₆N₉O | [4][9] |
| Molecular Weight | 603.53 g/mol | [4][9] |
| CAS Number | 2839740-79-1 | [4] |
| SMILES | CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4N(C3=N)CC(F)(F)F)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F | [4] |
| logD (pH 7.4) | 3.2 | [10] |
| Topological Polar Surface Area (TPSA) | 112 Ų | [10] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective allosteric inhibitor of USP1.[1][3] USP1 is a deubiquitinating enzyme (DUB) that, in complex with its cofactor UAF1, plays a critical role in DNA damage tolerance by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][6]
The inhibition of USP1 by this compound disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance.[1][2] This leads to an accumulation of monoubiquitinated PCNA and FANCD2, resulting in replication fork degradation, inhibition of DNA repair, and ultimately, synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations or other homologous recombination deficiencies.[5][6][7]
Signaling Pathway Diagram
References
- 1. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tangotx.com [tangotx.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. tangotx.com [tangotx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medkoo.com [medkoo.com]
- 10. TNG-348, a potent allosteric USP1 inhibitor for the treatment of BRAC1/2-mutant or HRD-positive cancers | BioWorld [bioworld.com]
TNG348: An In-Depth Technical Guide to its In Vitro Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TNG348 is a potent and selective, orally bioavailable allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] This deubiquitinating enzyme plays a critical role in DNA damage repair, particularly in the Fanconi anemia and translesion synthesis pathways.[3] this compound's mechanism of action centers on the inhibition of USP1, leading to the accumulation of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1][4] This disruption of DNA repair processes induces synthetic lethality in tumors with homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations.[2][5] Preclinical data demonstrates that this compound exhibits selective cytotoxicity in these cancer cell lines and acts synergistically with PARP inhibitors, even in models with acquired PARP inhibitor resistance.[2][4][6] Although clinical development was discontinued due to liver toxicity, the preclinical and mechanistic data for this compound provide a strong rationale for the continued exploration of USP1 as a therapeutic target.[5][7]
Quantitative Pharmacodynamic Data
The in vitro activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| USP1 Inhibition IC50 | 98.5 nmol/L | Biochemical assay with Ub-Rhod-110 substrate | [5] |
| ub-PCNA Induction IC50 | 98.6 nmol/L | AlphaLISA in MDA-MB-436 cells | [4][8] |
| Cell Line | Genotype | Effect | Concentration | Reference |
| MDA-MB-436 | BRCA1 mutant | Dose-dependent accumulation of ub-PCNA and ub-FANCD2 | Not specified | [4] |
| BRCA1/2 mutant cell lines | BRCA1/2 mutant | Selective cytotoxicity | 30 nM, 300 nM | [1] |
| Breast and Ovarian cancer cell lines | BRCA1/2 mutant and HRD+ | Loss of viability | Not specified | [2] |
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric inhibitor of the USP1-UAF1 complex. By binding to a cryptic pocket on USP1, it prevents the deubiquitination of its key substrates, PCNA and FANCD2.[5] The accumulation of monoubiquitinated PCNA (ub-PCNA) is a critical pharmacodynamic biomarker of this compound activity.[4] This accumulation disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance.[5][7] In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the inability to properly repair DNA damage via homologous recombination, coupled with the this compound-mediated disruption of TLS, leads to synthetic lethality and cell death.[5]
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the replication and extension of these findings.
USP1 Inhibition Assay
A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the USP1/UAF1 complex.
Caption: Workflow for the USP1 inhibition assay.
Protocol:
-
Recombinant USP1/UAF1 complex is incubated with a fluorescent ubiquitin substrate, such as Ub-Rhodamine-110.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.
-
The fluorescence intensity, which is proportional to the deubiquitinating activity of USP1, is measured using a plate reader.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular ub-PCNA AlphaLISA Assay
An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is employed to quantify the levels of ubiquitinated PCNA in cells following treatment with this compound.
Caption: Workflow for the cellular ub-PCNA AlphaLISA assay.
Protocol:
-
MDA-MB-436 cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified duration.
-
Following treatment, the cells are lysed to release cellular proteins.
-
The cell lysate is incubated with AlphaLISA acceptor beads conjugated to an anti-PCNA antibody and donor beads conjugated to an anti-ubiquitin antibody.
-
In the presence of ub-PCNA, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.
-
The signal is measured using an AlphaScreen-compatible plate reader.
-
The IC50 for ub-PCNA induction is determined from the dose-response curve.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cancer cells following treatment with this compound.
Protocol:
-
Breast and ovarian cancer cell lines, including those with and without BRCA1/2 mutations, are seeded at low density in multi-well plates.
-
Cells are treated with serial dilutions of this compound.
-
The cells are incubated for a period of 10-21 days to allow for colony formation.
-
Colonies are fixed and stained with crystal violet.
-
The number and area of colonies are quantified to determine the dose-dependent effect of this compound on cell survival.
-
The area under the dose-response curve (AUC) is calculated to compare the sensitivity of different cell lines.[4]
Western Blotting for Pharmacodynamic Markers
Western blotting is used to qualitatively and semi-quantitatively assess the levels of ubiquitinated proteins.
Protocol:
-
Cells are treated with this compound as described for the AlphaLISA assay.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for PCNA, FANCD2, and USP1.
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
An increase in the molecular weight of PCNA and FANCD2 bands indicates an accumulation of their ubiquitinated forms. A reduction in the autocleaved fragment of USP1 can also be observed.[4]
Conclusion
The in vitro pharmacodynamic profile of this compound demonstrates its potent and selective inhibition of USP1, leading to the accumulation of key DNA damage response proteins. This mechanism translates to selective cytotoxicity in cancer cells with homologous recombination deficiency. The detailed experimental protocols provided herein offer a framework for the further investigation of USP1 inhibitors and their potential as targeted cancer therapeutics. While the clinical development of this compound has been halted, the compelling preclinical data underscore the promise of USP1 inhibition as a therapeutic strategy, particularly in combination with PARP inhibitors, for HRD-positive cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tangotx.com [tangotx.com]
- 3. Facebook [cancer.gov]
- 4. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tangotx.com [tangotx.com]
- 7. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for TNG348 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNG348 is an orally bioavailable, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] USP1 plays a critical role in DNA repair and damage tolerance pathways. This compound's mechanism of action involves the inhibition of USP1-mediated deubiquitination of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1] This disruption of the DNA damage response induces synthetic lethality in cancer cells with pre-existing defects in DNA repair, particularly those with mutations in BRCA1/2 genes or other forms of homologous recombination deficiency (HRD).[2][3] Preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with PARP inhibitors for the treatment of breast and ovarian cancers.[2][3]
These application notes provide detailed protocols for utilizing this compound in breast cancer cell line models to assess its efficacy and mechanism of action.
Data Presentation
This compound IC50 Values in Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines, highlighting its selectivity for cells with BRCA mutations.
| Cell Line | Subtype | BRCA1/2 Status | IC50 (nM) | Notes |
| MDA-MB-436 | Triple-Negative | BRCA1 mutant | 68.3 | Highly sensitive to this compound.[3] |
| HCC1954 | HER2+ | BRCA1 WT | No impact | Demonstrates selectivity for BRCA-mutant cells.[3] |
| SUM149PT | Triple-Negative | BRCA1 mutant | - | Expected to be sensitive based on HRD status. |
| MCF7 | Luminal A | BRCA1/2 WT | - | Expected to be less sensitive. |
| T-47D | Luminal A | BRCA1/2 WT | - | Expected to be less sensitive. |
| MDA-MB-231 | Triple-Negative | BRCA1/2 WT | - | Expected to be less sensitive. |
Note: Further internal studies are recommended to establish IC50 values in a broader panel of breast cancer cell lines.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol outlines the measurement of cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-436, HCC1954)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO-only control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for 72-120 hours.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the DMSO control wells.
-
Plot the normalized values against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) or a DMSO control.
-
Incubate for 10-14 days, replacing the medium with freshly prepared this compound or control medium every 2-3 days.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol for 10 minutes.
-
Remove the methanol and stain with 1 mL of crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment by dividing the average number of colonies in the treated wells by the average number of colonies in the control wells.
-
Plot the surviving fraction against the this compound concentration.
-
Western Blotting for Ubiquitinated PCNA and FANCD2
This protocol details the detection of ubiquitinated forms of PCNA and FANCD2, key pharmacodynamic markers of this compound activity.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PCNA
-
Anti-FANCD2
-
Anti-Ubiquitin
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 30 nM, 300 nM) or DMSO for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Look for an increase in the higher molecular weight bands corresponding to mono- and poly-ubiquitinated PCNA and FANCD2 in this compound-treated samples.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2, thereby disrupting DNA repair pathways.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating the efficacy and mechanism of this compound in breast cancer cell lines.
References
Application Notes and Protocols: In Vivo Xenograft Models for Testing TNG348 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNG348 is an orally available, potent, and selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair and tolerance pathways.[3] By inhibiting USP1, this compound prevents the deubiquitination of key substrates such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), thereby disrupting DNA repair processes.[2][4] This mechanism induces synthetic lethality in tumors with Homologous Recombination Deficiency (HRD), such as those harboring BRCA1/2 mutations.[1][5]
Preclinical studies have demonstrated that this compound has single-agent anti-tumor activity and also exhibits strong synergy in combination with PARP inhibitors (PARPi) in various xenograft models of breast, ovarian, and pancreatic cancers.[1][4][6][7] This includes models that have developed acquired resistance to PARPi, highlighting a potential strategy to overcome this clinical challenge.[1][5][8]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in xenograft models, both as a monotherapy and in combination with a PARP inhibitor.
Note on Clinical Development: It is important to note that the clinical development of this compound was discontinued due to observations of liver toxicity in a Phase 1/2 clinical trial.[9][10][11] The following protocols are provided for preclinical research and mechanistic study purposes.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the inhibition of USP1, which leads to the accumulation of ubiquitinated PCNA and FANCD2. This disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance, a critical survival mechanism for cancer cells, particularly those with HRD.[4][5] The resulting replicative stress and accumulation of DNA damage leads to selective cell death in these vulnerable cancer cells.
Caption: this compound inhibits USP1, leading to accumulation of ub-PCNA, fork degradation, and synthetic lethality in HRD+ cells.
Experimental Protocols
A typical in vivo xenograft study to evaluate this compound efficacy follows a standardized workflow from cell preparation to data analysis.
Caption: Standard workflow for an in vivo xenograft study to test this compound efficacy.
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection : Choose appropriate human cancer cell lines with known HRD status. Examples include:
-
BRCA1-mutant : MDA-MB-436 (breast), UWB1.289 (ovarian).
-
BRCA2-mutant : Capan-1 (pancreatic).
-
HRD-positive (BRCA-wt) : Cell lines with documented HRD scores.
-
Control (HR-proficient) : Cell lines known to be wild-type for key HR genes (e.g., BRCA1/2).
-
-
Culture Conditions : Culture cells in recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation for Implantation : Harvest cells during the logarithmic growth phase using trypsin. Wash cells with sterile PBS and resuspend in a 50:50 mixture of PBS and Matrigel® at a final concentration of 5-10 x 10⁷ cells/mL. Keep on ice until implantation.
Protocol 2: In Vivo Xenograft Model Establishment
-
Animal Models : Use female immunodeficient mice, such as athymic Nude (Nu/Nu) or NOD-scid gamma (NSG) mice, aged 6-8 weeks.
-
Implantation : Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring :
-
Allow tumors to establish and grow.
-
Measure tumors 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor animal body weight and general health concurrently.
-
-
Randomization : Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
Protocol 3: Treatment Regimen
-
Treatment Groups :
-
Group 1 : Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2 : this compound (e.g., 30-100 mg/kg, daily oral gavage)[9]
-
Group 3 : PARP Inhibitor (e.g., Olaparib, 50 mg/kg, daily oral gavage)
-
Group 4 : this compound + PARP Inhibitor (dosed as per single agents)
-
-
Drug Formulation : Formulate this compound and the PARP inhibitor in a suitable vehicle for oral administration.
-
Administration : Administer treatments daily via oral gavage for a specified period (e.g., 21-28 days).
Protocol 4: Efficacy and Tolerability Assessment
-
Tumor Growth Inhibition (TGI) : Continue to measure tumor volume and body weight 2-3 times per week throughout the study. TGI is the primary efficacy endpoint.
-
Endpoint Criteria : The study may be terminated for individual animals or entire groups based on:
-
Tumor volume exceeding a predetermined limit (e.g., 2000 mm³).
-
Significant body weight loss (>20%).
-
Signs of excessive toxicity or distress.
-
Completion of the planned treatment duration.
-
-
Tissue Collection : At the study endpoint, euthanize mice and collect tumors and blood (for plasma). A portion of the tumor can be flash-frozen in liquid nitrogen for biomarker analysis and another portion fixed in formalin for immunohistochemistry (IHC).
Protocol 5: Pharmacodynamic (PD) Biomarker Analysis
-
Western Blot/IHC : Analyze tumor lysates or sections for key biomarkers to confirm the mechanism of action.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Summary of Tumor Growth Inhibition (TGI)
| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent TGI (%) | P-value (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle Control | 10 | 1850 ± 150 | - | - |
| This compound (50 mg/kg) | 10 | 925 ± 110 | 50 | <0.01 |
| PARPi (50 mg/kg) | 10 | 1017 ± 125 | 45 | <0.01 |
| this compound + PARPi | 10 | 277 ± 65 | 85 | <0.001 |
Percent TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Table 2: Body Weight and Tolerability Assessment
| Treatment Group | N | Initial Mean Body Weight (g) ± SEM | Final Mean Body Weight (g) ± SEM | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 22.5 ± 0.5 | 24.1 ± 0.6 | 0 | 0 |
| This compound (50 mg/kg) | 10 | 22.4 ± 0.4 | 23.5 ± 0.5 | -1.5 | 0 |
| PARPi (50 mg/kg) | 10 | 22.6 ± 0.5 | 23.8 ± 0.6 | -1.0 | 0 |
| this compound + PARPi | 10 | 22.5 ± 0.4 | 22.9 ± 0.7 | -3.2 | 0 |
Preclinical data suggests this compound is generally well-tolerated in mice with no significant body weight loss observed.[1]
Table 3: Pharmacodynamic Biomarker Analysis (Tumor Tissue)
| Treatment Group | Relative ub-PCNA Level (Fold Change vs. Vehicle) | Relative γH2AX Level (Fold Change vs. Vehicle) |
|---|---|---|
| Vehicle Control | 1.0 | 1.0 |
| This compound (50 mg/kg) | 4.5 | 3.0 |
| PARPi (50 mg/kg) | 1.2 | 3.5 |
| this compound + PARPi | 5.1 | 8.2 |
Data are representative and based on expected outcomes from Western Blot quantification.
References
- 1. tangotx.com [tangotx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tangotx.com [tangotx.com]
- 6. ozmosi.com [ozmosi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tangotx.com [tangotx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ASCO 2024 preview – two strikes against USP1 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
Determining the IC50 of TNG348 in Ovarian Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of TNG348, a selective, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), in ovarian cancer cell lines. This compound has demonstrated preclinical activity, particularly in cancers with mutations in BRCA1/2 or other homologous recombination deficiencies (HRD).[1][2] These protocols are intended to guide researchers in assessing the potency of this compound in relevant ovarian cancer models, a critical step in preclinical drug evaluation.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of USP1, a deubiquitinating enzyme that plays a crucial role in DNA damage repair pathways.[1][2] Specifically, USP1 removes ubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), two key proteins involved in translesion synthesis and the Fanconi Anemia pathway. By inhibiting USP1, this compound prevents the deubiquitination of PCNA and FANCD2, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair, stalls replication forks, and ultimately induces synthetic lethality in cancer cells that are heavily reliant on these pathways due to pre-existing defects in other DNA repair mechanisms, such as those caused by BRCA1/2 mutations.[3] this compound has shown synergistic effects when used in combination with PARP inhibitors.[1]
Data Presentation: this compound IC50 in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | BRCA1/2 Status | HRD Status | Reported/Expected this compound IC50 (nM) | Notes |
| UWB1.289 | Serous | BRCA1 Mutant | HRD-positive | Highly Sensitive (IC50 in low nM range expected) | Known to be sensitive to agents targeting DNA repair deficiencies.[5] |
| OVCAR-3 | Adenocarcinoma | BRCA1/2 Wild-Type | HRD-negative (CCNE1 amplified) | Moderately Sensitive | CCNE1 amplification can induce replication stress, potentially sensitizing cells to USP1 inhibition.[5] |
| A2780 | Undifferentiated | BRCA1/2 Wild-Type | HRD-negative | Less Sensitive (IC50 in higher nM to µM range expected) | Generally considered sensitive to platinum-based chemotherapy. |
| SKOV3 | Adenocarcinoma | BRCA1/2 Wild-Type | HRD-negative | Less Sensitive (IC50 in higher nM to µM range expected) | Known to be a hardy and relatively chemoresistant cell line. |
Note: The IC50 values are highly dependent on the assay conditions (e.g., incubation time, cell density, assay type). The values presented are for illustrative purposes and should be determined experimentally for the specific cell lines and conditions of interest.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2, which impairs DNA repair and induces apoptosis in HRD+ cancer cells.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 of this compound in ovarian cancer cell lines using a cell viability assay.
Experimental Protocols
Protocol 1: Cell Culture of Ovarian Cancer Cell Lines
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR3, A2780, SKOV3, UWB1.289)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain ovarian cancer cell lines in the recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at the recommended split ratio.
-
Regularly check for mycoplasma contamination.
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Ovarian cancer cells in logarithmic growth phase
-
White, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the drug-treated wells) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the no-cell control wells) from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to evaluate the potency of this compound in ovarian cancer cell lines. Accurate determination of the IC50 is a fundamental step in understanding the therapeutic potential of this novel USP1 inhibitor and for designing further preclinical studies. Given the mechanism of action of this compound, it is recommended to test its activity in a panel of ovarian cancer cell lines with well-characterized genetic backgrounds, particularly regarding their BRCA and HRD status, to fully elucidate its spectrum of activity.
References
- 1. tangotx.com [tangotx.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tangotx.com [tangotx.com]
Application Notes and Protocols for Western Blot Analysis of USP1 Inhibition by TNG348
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response by regulating the ubiquitination status of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2)[1][2]. Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations[3][4]. TNG348 is a potent and selective, allosteric inhibitor of USP1[1][2][5]. Preclinical studies have demonstrated that this compound induces a dose-dependent accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2), leading to synthetic lethality in HRD+ cancer cells[1][3].
This document provides detailed application notes and protocols for the Western blot analysis of USP1 inhibition by this compound. The methodologies described herein are designed to enable researchers to effectively monitor the pharmacodynamic effects of this compound and other USP1 inhibitors on their target proteins in a cellular context. While the clinical development of this compound was discontinued due to liver toxicity observed in a Phase 1 trial, the compound remains a valuable tool for preclinical research into USP1 biology and the development of other USP1-targeting therapies[5][6][7].
Signaling Pathway and Mechanism of Action
USP1 is a key negative regulator of the translesion synthesis (TLS) and Fanconi anemia (FA) DNA repair pathways. It removes monoubiquitin from PCNA and FANCD2, respectively. Inhibition of USP1 by this compound prevents this deubiquitination, leading to the accumulation of ub-PCNA and ub-FANCD2. This accumulation stalls replication forks and induces DNA damage, ultimately resulting in selective cell death in cancer cells with pre-existing DNA repair defects (HRD+).
Caption: USP1 pathway and this compound mechanism.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
HRD-deficient cancer cell line (e.g., MDA-MB-436, UWB1.289)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 10 nM to 1 µM. A DMSO-only control should be included.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO control.
-
Incubate the cells for a predetermined time, typically 24 to 48 hours, to allow for the accumulation of ubiquitinated substrates.
Protein Extraction
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
Protocol:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
Western Blot Analysis
Materials:
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
Protein loading buffer (e.g., Laemmli buffer)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 2 for suggestions)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Normalize the protein concentration of all samples with lysis buffer. Add protein loading buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
Caption: Western Blot Workflow.
Data Presentation and Analysis
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the ubiquitinated protein band can be normalized to the intensity of the corresponding non-ubiquitinated protein band or a loading control (e.g., GAPDH, β-actin).
Table 1: Example of Quantitative Western Blot Data for this compound Treatment
| This compound Concentration (nM) | ub-PCNA / Total PCNA (Fold Change) | ub-FANCD2 / Total FANCD2 (Fold Change) |
| 0 (DMSO Control) | 1.0 | 1.0 |
| 10 | 1.8 | 1.5 |
| 30 | 3.5 | 2.8 |
| 100 | 6.2 | 5.1 |
| 300 | 8.9 | 7.3 |
| 1000 | 9.5 | 7.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Supplier (Example) | Catalog Number (Example) |
| PCNA | Mouse | Cell Signaling Tech | #2586 |
| FANCD2 | Rabbit | Novus Biologicals | NB100-182 |
| USP1 | Rabbit | Cell Signaling Tech | #8033 |
| Ubiquitin | Mouse | Santa Cruz Biotech | sc-8017 |
| GAPDH | Rabbit | Cell Signaling Tech | #2118 |
| β-actin | Mouse | Sigma-Aldrich | A5441 |
Additional Assays
To further characterize the effects of USP1 inhibition, the following assays can be performed in conjunction with Western blot analysis:
-
Immunoprecipitation (IP): To confirm the ubiquitination of PCNA and FANCD2, IP can be performed using antibodies against these proteins, followed by Western blotting with an anti-ubiquitin antibody.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of this compound on cancer cells.
-
Clonogenic Assays: To evaluate the long-term effects of this compound on the proliferative capacity of cancer cells[1].
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the Western blot analysis of USP1 inhibition by this compound. By following these methodologies, researchers can effectively assess the pharmacodynamic effects of this compound and other USP1 inhibitors, thereby facilitating the discovery and development of novel cancer therapeutics targeting the DNA damage response pathway.
References
- 1. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tangotx.com [tangotx.com]
- 4. Medivir´s Partner Tango Therapeutics received FDA clearance to start the this compound phase 1/2 clinical study [medivir.com]
- 5. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tango Halts USP1 Inhibitor Due to Liver Toxicity in Phase 1 Trial [synapse.patsnap.com]
- 7. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols: CRISPR Screens to Identify T-Cell Activating Therapy Sensitivity Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNG348 is an orally bioavailable, allosteric inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 plays a critical role in DNA damage tolerance through the deubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and FANCD2.[2][3] Inhibition of USP1 by this compound disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance, a key mechanism for DNA repair.[1][4] This disruption leads to synthetic lethality in cancer cells with existing homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations.[1][5]
Recent preclinical studies have utilized genome-wide and focused CRISPR-Cas9 knockout screens to elucidate the mechanism of action of this compound and to identify genetic markers of sensitivity and resistance.[1][3] These screens have confirmed that the antitumor effect of this compound is dependent on the RAD18-mediated ubiquitination of PCNA.[1][3] Notably, these studies have also revealed that the mechanism of this compound is distinct from that of PARP inhibitors (PARPi), another class of drugs targeting HRD tumors.[1][4] For instance, loss of PARP1, which confers resistance to PARPi, was found to sensitize cells to this compound.[1][4]
Although the clinical development of this compound was discontinued due to observations of liver toxicity in a Phase I/II clinical trial, the insights gained from these CRISPR screens remain highly valuable for the continued exploration of USP1 as a therapeutic target and for the broader understanding of DNA damage response pathways in cancer.[6][7]
These application notes provide a detailed overview of the methodologies used in CRISPR screens to identify this compound sensitivity markers, presenting the key findings in a structured format and offering comprehensive protocols for researchers interested in conducting similar studies.
Data Presentation: this compound Sensitivity and Resistance Markers from CRISPR Screens
The following tables summarize the key genes identified in DNA repair-focused and genome-wide CRISPR screens that modulate sensitivity to this compound in various cancer cell lines. The data is compiled from studies in USP1i-sensitive (UWB1.289, MDA-MB-436) and resistant (COV362, HCC1395) BRCA1-mutant cell lines.[1][3]
Table 1: Genes Conferring Resistance to this compound Upon Knockout
| Gene | Function/Pathway | Cell Line(s) |
| RAD18 | E3 ubiquitin ligase, promotes PCNA ubiquitination | UWB1.289, MDA-MB-436 |
| UBE2K | Ubiquitin-conjugating enzyme | UWB1.289, MDA-MB-436 |
| UBE2A | Ubiquitin-conjugating enzyme | UWB1.289, MDA-MB-436 |
| RFWD3 | E3 ubiquitin ligase | UWB1.289, MDA-MB-436 |
Table 2: Genes Conferring Sensitivity to this compound Upon Knockout
| Gene | Function/Pathway | Cell Line(s) |
| PARP1 | Poly(ADP-ribose) polymerase, Base Excision Repair | UWB1.289, COV362, HCC1395 |
| ABRAXAS1 | Subunit of BRCA1-A complex | COV362, HCC1395 |
| BRCC3 | Subunit of BRCA1-A complex | COV362, HCC1395 |
| BARD1 | Forms heterodimer with BRCA1 | COV362, HCC1395 |
| FAM175A | Subunit of BRCA1-A complex | COV362, HCC1395 |
Experimental Protocols
Pooled CRISPR-Cas9 Knockout Screen Protocol
This protocol outlines a general workflow for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to a small molecule inhibitor like this compound.
1.1. Cell Line Preparation and Lentiviral Production
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-436, UWB1.289) in the recommended medium and conditions. Ensure cells are healthy and in the exponential growth phase. It is recommended to use low-passage cells for transduction experiments.
-
Cas9 Expression: If the target cell line does not endogenously express Cas9, first establish a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection.
-
Lentiviral Packaging of sgRNA Library:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid (either whole-genome or a focused library such as a DNA damage response library), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Determine the viral titer using a method such as p24 ELISA or by transducing target cells with serial dilutions of the virus and measuring the percentage of infected cells.
-
1.2. Lentiviral Transduction of Target Cells
-
Seed the Cas9-expressing target cells at a density that will ensure a low multiplicity of infection (MOI) of 0.3-0.5. This is crucial to ensure that most cells receive a single sgRNA.
-
Transduce the cells with the pooled sgRNA lentiviral library in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Maintain a sufficient number of cells to ensure a library representation of at least 500-1000x (cells per sgRNA).
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells. The concentration of the selection agent should be determined beforehand by generating a kill curve for the specific cell line.
-
Culture the cells under selection for a sufficient period to allow for gene knockout and protein depletion.
1.3. Drug Treatment and Cell Harvesting
-
Split the transduced cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to cause partial growth inhibition (e.g., GI20-GI50) to allow for the identification of both sensitizing and resistance mutations.
-
Culture the cells for a period that allows for sufficient population doublings to observe the enrichment or depletion of specific sgRNAs (typically 14-21 days).
-
Harvest cell pellets from both the control and treatment groups at the end of the experiment. Ensure that the cell pellet size is sufficient for genomic DNA extraction, maintaining the library representation.
1.4. Genomic DNA Extraction and sgRNA Sequencing
-
Extract genomic DNA from the harvested cell pellets using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Sequence the sgRNA amplicons on a high-throughput sequencing platform (e.g., Illumina NextSeq).
Data Analysis Protocol using MAGeCK
The Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) is a widely used computational tool for analyzing CRISPR screen data.
2.1. Pre-processing of Sequencing Data
-
Demultiplex the raw sequencing data to separate reads from different samples based on their barcodes.
-
Trim adapter sequences from the reads.
2.2. sgRNA Read Counting
-
Use the mageck count command to quantify the abundance of each sgRNA in each sample. This command requires the raw FASTQ files and a library file that maps sgRNA sequences to their target genes.
2.3. Identification of Hit Genes
-
Use the mageck test command to identify genes that are significantly enriched or depleted in the this compound-treated samples compared to the DMSO-treated samples. This command uses the read count table generated by mageck count.
2.4. Interpretation of Results
-
The output of mageck test includes a .gene_summary.txt file.
-
Negatively selected genes (lower abundance in the this compound-treated group) are potential sensitivity markers (i.e., their knockout enhances the drug's effect).
-
Positively selected genes (higher abundance in the this compound-treated group) are potential resistance markers (i.e., their knockout confers resistance to the drug).
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and promoting DNA repair via Translesion Synthesis.
Experimental Workflow for CRISPR Screen
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to identify drug sensitivity and resistance genes.
Logical Relationship of Screen Hits
Caption: Logical relationship between gene knockouts and observed phenotypes in a this compound CRISPR screen.
References
- 1. manuals.cellecta.com [manuals.cellecta.com]
- 2. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 3. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for Assessing TNG348 Synergy with Olaparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNG348 is a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] Olaparib is a Poly (ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[3][4] Preclinical studies have explored the synergistic anti-tumor activity of combining this compound and olaparib, particularly in cancer models with HRD.[1][5] This document provides detailed application notes and protocols based on these preclinical investigations to guide researchers in assessing the synergy between this compound and olaparib.
Disclaimer: The clinical development of this compound was discontinued due to observations of liver toxicity in a Phase 1/2 clinical trial (NCT06065059).[6][7][8] These protocols are provided for research purposes only to understand the preclinical assessment of the synergistic interaction between USP1 and PARP inhibition.
Signaling Pathways of this compound and Olaparib
This compound and olaparib exhibit synergy through their distinct but complementary mechanisms of action within the DNA damage response network.[9]
-
Olaparib's Mechanism of Action: Olaparib inhibits PARP enzymes (PARP1 and PARP2), which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][10][11] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon replication, are converted into more lethal DNA double-strand breaks (DSBs). In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death (a concept known as synthetic lethality).[3][10]
-
This compound's Mechanism of Action: this compound inhibits USP1, a deubiquitinating enzyme that regulates the translesion synthesis (TLS) pathway by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA) and FANCD2.[12][13][14] Inhibition of USP1 leads to the accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2), disrupting TLS and stalling replication forks, which can also lead to the formation of DSBs.[1][13]
Synergistic Interaction: The combination of this compound and olaparib creates a potent anti-tumor effect by simultaneously targeting two different DNA repair pathways. This dual assault on the cancer cell's ability to repair DNA damage leads to an overwhelming level of genomic instability and cell death, which is more effective than either agent alone.[1][5]
Caption: Signaling pathways of this compound and olaparib leading to synergistic apoptosis.
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound and olaparib.
In Vitro Synergy Assessment
2.1.1. Cell Viability/Clonogenic Assay
This assay determines the long-term effect of this compound and olaparib, alone and in combination, on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines (e.g., BRCA1/2-mutant or HRD+ breast and ovarian cancer cell lines such as MDA-MB-436, COV362, HCC1395, UWB1.289)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Olaparib (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in 6-well plates at a density optimized for each cell line to form 50-100 colonies per well in the control group after the incubation period (typically 200-2000 cells/well).
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and olaparib in complete medium.
-
Treat cells with a matrix of this compound and olaparib concentrations. A 9x9 matrix is recommended for a comprehensive analysis.
-
Include single-agent controls for both drugs and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 10-21 days, depending on the cell line's doubling time.
-
Replace the medium with fresh drug-containing medium every 3-4 days.
-
-
Staining and Counting:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 10% neutral buffered formalin for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Calculate the Bliss synergy score to quantify the degree of synergy. The Bliss independence model assumes that the two drugs act independently. The expected combined effect (E) is calculated as: E = (A + B) - (A * B) where A and B are the fractional inhibitions of drug A and drug B at a given dose. The Bliss synergy score is the difference between the observed inhibition and the expected inhibition. A score > 0 indicates synergy, a score ≈ 0 indicates an additive effect, and a score < 0 indicates antagonism.
2.1.2. Western Blot Analysis for Pharmacodynamic Markers
This protocol is used to detect changes in protein levels and post-translational modifications that indicate target engagement and downstream pathway modulation.
Materials:
-
Cancer cell lines
-
This compound and Olaparib
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Subcellular fractionation kit
-
Primary antibodies:
-
anti-ubiquitin-PCNA (ub-PCNA)
-
anti-PCNA
-
anti-ubiquitin-FANCD2 (ub-FANCD2)
-
anti-FANCD2
-
anti-PAR (for PARylation)
-
anti-Histone H3 (loading control for chromatin fraction)
-
anti-GAPDH or β-actin (loading control for whole-cell lysates)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6- or 10-cm dishes and allow them to adhere.
-
Treat cells with this compound, olaparib, or the combination for the desired time (e.g., 24 hours).
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse in lysis buffer.
-
For subcellular fractionation, follow the manufacturer's protocol to isolate cytoplasmic, nuclear, and chromatin-bound protein fractions.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest to the appropriate loading control.
-
Compare the levels of ub-PCNA, ub-FANCD2, and PARylation in treated versus control cells.
In Vivo Synergy Assessment
2.2.1. Patient-Derived Xenograft (PDX) Model
This model provides a more clinically relevant system to evaluate the anti-tumor efficacy of the this compound and olaparib combination.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
PDX tumor fragments from a relevant cancer type (e.g., BRCA1/2-mutant breast or ovarian cancer)
-
This compound formulation for oral gavage
-
Olaparib formulation for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Implant PDX tumor fragments subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Olaparib alone, this compound + Olaparib).
-
Administer drugs via oral gavage according to the predetermined dosing schedule (e.g., daily or twice daily). Preclinical studies have used this compound at doses up to 100 mg/kg and olaparib at doses around 50-100 mg/kg.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically compare the anti-tumor efficacy of the combination treatment to the single-agent treatments (e.g., using a two-way ANOVA).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Synergy of this compound and Olaparib in Cancer Cell Lines
| Cell Line | BRCA1/2 Status | HRD Status | This compound IC50 (nM) | Olaparib IC50 (nM) | Average Bliss Synergy Score |
| MDA-MB-436 | Mutant | HRD+ | Data not available | Data not available | Data not available |
| COV362 | Mutant | HRD+ | Data not available | Data not available | Data not available |
| HCC1395 | Mutant | HRD+ | Data not available | Data not available | Data not available |
| UWB1.289 | Mutant | HRD+ | Data not available | Data not available | Data not available |
| Example HR-proficient cell line | Wild-type | HRD- | Data not available | Data not available | Data not available |
Note: Specific IC50 and synergy score values need to be populated from experimental data.
Table 2: In Vivo Efficacy of this compound and Olaparib Combination in a PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle | p-value vs. This compound | p-value vs. Olaparib |
| Vehicle | Daily | Data not available | N/A | N/A | N/A | N/A |
| This compound | e.g., 100 mg/kg, QD | Data not available | Data not available | <0.05 | N/A | N/A |
| Olaparib | e.g., 50 mg/kg, QD | Data not available | Data not available | <0.05 | N/A | N/A |
| This compound + Olaparib | As above | Data not available | Data not available | <0.001 | <0.01 | <0.01 |
Note: Data needs to be populated from in vivo experimental results.
Mandatory Visualizations
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro synergy using a clonogenic assay.
Logical Relationship for Synergy Calculation
Caption: Logical diagram illustrating the calculation of the Bliss synergy score.
References
- 1. researchgate.net [researchgate.net]
- 2. tangotx.com [tangotx.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tangotx.com [tangotx.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. genecards.org [genecards.org]
- 8. USP1 | Insilico Medicine [insilico.com]
- 9. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying TNG348-Induced Apoptosis Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
TNG348 is a selective, orally available, and allosteric inhibitor of ubiquitin-specific protease 1 (USP1).[1][2][3] The inhibition of USP1 disrupts the DNA damage tolerance pathway known as translesion synthesis, leading to an accumulation of DNA damage.[1][2] This mechanism induces synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][4] Preclinical studies have demonstrated that this compound can act synergistically with Poly (ADP-ribose) polymerase (PARP) inhibitors to enhance anti-tumor effects, even in models with acquired resistance to PARP inhibitors.[1][2][4]
This application note provides a detailed protocol for assessing and quantifying apoptosis in cancer cell lines following exposure to this compound. The primary method described is flow cytometry using Annexin V and Propidium Iodide (PI) staining, a robust technique for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.
It is important to note that the clinical development of this compound was discontinued in May 2024 due to observations of liver toxicity in a Phase 1/2 clinical trial.[5][6][7] Despite this, the study of USP1 inhibitors remains a valuable area of research, and the protocols detailed herein are applicable to the broader class of compounds that induce apoptosis.
Mechanism of this compound-Induced Apoptosis
This compound's mechanism of action centers on the inhibition of USP1, a key enzyme in the DNA damage response pathway. By inhibiting USP1, this compound prevents the deubiquitination of key proteins like PCNA, disrupting DNA repair.[1][3] This leads to unresolved DNA damage, which ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Principle of Apoptosis Detection by Annexin V/PI Staining
This protocol utilizes a common method for detecting apoptosis via flow cytometry. The assay is based on two key cellular changes that occur during apoptosis:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[9]
-
Loss of Plasma Membrane Integrity: As apoptosis progresses to later stages, the cell membrane becomes compromised and loses its integrity. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot penetrate the intact membrane of live or early apoptotic cells.[9] It can, however, enter late-stage apoptotic and necrotic cells, where it binds to DNA and fluoresces brightly.
By using both stains simultaneously, it is possible to distinguish between four cell populations:
-
Live Cells: Annexin V-negative and PI-negative (AnV-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (AnV+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (AnV+/PI+).
-
Necrotic Cells (primarily): Annexin V-negative and PI-positive (AnV-/PI+).
Experimental Protocols
Experimental Workflow Overview
The overall process involves treating cultured cells with this compound, staining them with Annexin V and PI, and subsequently analyzing the stained cells using a flow cytometer.
Caption: General workflow for apoptosis analysis after this compound exposure.
Detailed Protocol: Annexin V and Propidium Iodide Staining
Materials and Reagents:
-
Appropriate cancer cell line (e.g., BRCA1/2-mutant ovarian or breast cancer cell line)
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only control (DMSO) and a positive control for apoptosis.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, as it may contain floating apoptotic cells. Transfer to a labeled flow cytometry tube.[8]
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the previous step.
-
Centrifuge the cell suspension at approximately 500 x g for 5 minutes at 4°C.[8]
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.[8]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The recommended cell concentration is 1x10^5 to 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension. (Note: volumes may vary by kit manufacturer).
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10] Do not wash the cells after staining.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Controls: Prepare the following controls to set up compensation and gates correctly:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with Propidium Iodide
-
-
Excite the cells using a 488 nm laser. Collect FITC fluorescence at ~530 nm (e.g., FL1) and PI fluorescence at >575 nm (e.g., FL3).[9]
-
Data Presentation and Interpretation
The data from the flow cytometer is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the controls to delineate the four populations.
Caption: Interpretation of flow cytometry quadrant analysis.
Quantitative Data Summary
The percentage of cells in each quadrant should be recorded for each treatment condition. The results can be summarized in a table for clear comparison.
| Treatment Group | Concentration | % Live Cells (AnV-/PI-) | % Early Apoptotic (AnV+/PI-) | % Late Apoptotic/Necrotic (AnV+/PI+) |
| Vehicle Control | 0.1% DMSO | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 nM | 88.7 ± 3.5 | 6.8 ± 1.2 | 4.5 ± 1.0 |
| This compound | 100 nM | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 2.1 |
| This compound | 1 µM | 30.1 ± 5.6 | 45.3 ± 3.9 | 24.6 ± 2.8 |
| Positive Control | 1 µM Staurosporine | 15.8 ± 3.3 | 55.9 ± 4.7 | 28.3 ± 3.1 |
| Data shown are for illustrative purposes only and represent mean ± standard deviation from a hypothetical triplicate experiment. |
The Annexin V/PI flow cytometry assay is a reliable and quantitative method for evaluating the pro-apoptotic activity of USP1 inhibitors like this compound. This protocol provides a comprehensive framework for researchers to assess dose-dependent and time-dependent induction of apoptosis. Accurate quantification of apoptosis is crucial for understanding the mechanism of action of novel anti-cancer agents and for making critical decisions in the drug development pipeline.
References
- 1. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tangotx.com [tangotx.com]
- 5. Tango Therapeutics Announces Discontinuation of this compound Program | Tango Therapeutics, Inc [ir.tangotx.com]
- 6. Tango terminates USP1 inhibitor programme [clinicaltrialsarena.com]
- 7. Tango Halts Cancer Trial Due to Liver Toxicity, Exits Race Against Roche [synapse.patsnap.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Overcoming TNG348-induced hepatotoxicity in preclinical models
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The clinical development of TNG348 was discontinued in May 2024 due to observations of Grade 3 and 4 liver function abnormalities in a Phase 1/2 clinical trial.[1][2] This resource center is intended for researchers and scientists who may be using this compound or similar compounds in a preclinical research setting. The information provided is for investigational purposes only and should not be interpreted as guidance for clinical use. Given the clinical outcome, any preclinical work with this compound should include a robust assessment of potential hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[3] USP1 is a deubiquitinating enzyme that plays a key role in DNA damage repair pathways, including the Fanconi anemia pathway and translesion synthesis.[4] By inhibiting USP1, this compound was designed to induce synthetic lethality in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations or other homologous recombination deficiencies (HRD).[5][6] The inhibition of USP1 leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair and causing selective death in cancer cells.[3]
Q2: Why was the clinical development of this compound halted?
A2: Tango Therapeutics, the developer of this compound, discontinued the Phase 1/2 clinical trial (NCT06065059) after observing Grade 3 and 4 liver function abnormalities in patients who were on the study for more than eight weeks.[1][2] Grade 4 abnormalities are considered life-threatening.[1][2] This unexpected liver toxicity led to the decision to halt further development of the molecule to ensure patient safety.[1][2]
Q3: Was hepatotoxicity observed in preclinical studies of this compound?
A3: Publicly available preclinical data for this compound indicated that the compound was well-tolerated in in vivo studies, with no body weight loss observed.[6] A 2025 publication by Tango Therapeutics also noted the unexpected nature of the clinical liver toxicity, suggesting it was not predicted by their preclinical in vivo models.[7][8] This discrepancy highlights the challenge of translating preclinical safety data to human clinical outcomes.
Q4: Is the observed hepatotoxicity likely a class-wide effect of USP1 inhibitors?
A4: This is currently thought to be unlikely. The aforementioned 2025 publication from Tango Therapeutics suggests that the liver toxicity is not an on-target effect, as another USP1 inhibitor has been well-tolerated in clinical trials.[8] This points towards the possibility of off-target effects or issues related to the specific chemical properties of the this compound molecule or its metabolites.
Troubleshooting Guide: Investigating and Mitigating Hepatotoxicity in Preclinical Models
This guide provides a framework for researchers to proactively assess and characterize the risk of hepatotoxicity when working with this compound or similar compounds.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Elevated liver enzymes (ALT, AST) in in vivo models. | Direct hepatocellular injury. | 1. Confirm the finding: Repeat the study with a larger group of animals. Include vehicle controls.2. Dose-response assessment: Determine if the toxicity is dose-dependent.3. Histopathology: Conduct a thorough histological examination of liver tissue to characterize the injury (e.g., necrosis, apoptosis, inflammation).4. Mechanism investigation: Perform in vitro assays (see below) to investigate potential mechanisms like mitochondrial dysfunction or reactive metabolite formation. |
| Elevated bilirubin and/or alkaline phosphatase (ALP) in in vivo models. | Cholestatic or mixed-type liver injury. | 1. Histopathology: Examine liver tissue for signs of cholestasis, such as bile duct proliferation or bile plugs.2. In vitro transporter inhibition assays: Assess the compound's potential to inhibit key bile acid transporters like the Bile Salt Export Pump (BSEP). |
| Inconsistent or species-specific hepatotoxicity. | Differences in drug metabolism and disposition between species. | 1. Metabolite profiling: Identify the major metabolites in different species (e.g., mouse, rat, dog, human) using liver microsomes or hepatocytes.2. Cross-species in vitro testing: Compare the cytotoxicity of the parent compound and its major metabolites in hepatocytes from different species. |
| No overt toxicity in animal models, but concern remains (given this compound's clinical outcome). | Animal models may lack predictivity for certain types of idiosyncratic drug-induced liver injury (DILI). | 1. Utilize advanced in vitro models: Test the compound in more complex, human-relevant systems like 3D liver spheroids, co-cultures with immune cells, or microphysiological systems (liver-on-a-chip).2. Stress tests: Co-treat hepatocytes with the compound and a non-hepatotoxic dose of an inflammatory stimulus (e.g., LPS) to unmask potential idiosyncratic toxicity. |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using Primary Hepatocytes
-
Objective: To assess the direct cytotoxic potential of a compound on primary hepatocytes.
-
Methodology:
-
Cell Culture: Plate cryopreserved primary hepatocytes (human, rat, mouse) in collagen-coated plates. Allow cells to form a monolayer.
-
Compound Treatment: Treat hepatocytes with a range of compound concentrations (e.g., 0.1 to 100 µM) for 24 to 72 hours.
-
Endpoint Assays:
-
Cell Viability: Measure ATP content (e.g., CellTiter-Glo®) to assess overall cell health.
-
Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.
-
Apoptosis: Measure caspase-3/7 activity to assess for programmed cell death.
-
-
Data Analysis: Calculate IC50 values for each endpoint and compare across species.
-
Protocol 2: In Vivo Rodent Hepatotoxicity Study
-
Objective: To evaluate the potential for a compound to cause liver injury in a rodent model.
-
Methodology:
-
Animal Model: Use male and female Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 7 to 28 days. Include at least three dose levels (low, mid, high) and a vehicle control group.
-
Monitoring:
-
Clinical Observations: Record daily observations of animal health and behavior.
-
Body Weight: Measure body weight at least twice weekly.
-
-
Terminal Procedures:
-
Blood Collection: Collect blood for clinical chemistry analysis of liver enzymes (ALT, AST, ALP) and bilirubin.
-
Organ Weights: Weigh the liver and other major organs.
-
Histopathology: Fix the liver in 10% neutral buffered formalin, process, and stain with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.
-
-
Protocol 3: Mechanistic In Vitro Assays
-
Objective: To investigate specific mechanisms of potential hepatotoxicity.
-
Methodology:
-
Mitochondrial Toxicity: Treat hepatocytes or isolated mitochondria with the compound and measure changes in mitochondrial respiration (e.g., using a Seahorse XF Analyzer) or mitochondrial membrane potential.
-
Reactive Metabolite Formation: Incubate the compound with human liver microsomes in the presence of NADPH and a trapping agent like glutathione (GSH). Analyze for the formation of GSH adducts by LC-MS/MS.
-
Bile Salt Export Pump (BSEP) Inhibition: Use membrane vesicles expressing human BSEP to determine the compound's IC50 for inhibiting the transport of a probe substrate.
-
Quantitative Data Summary
While specific preclinical toxicology data for this compound is not publicly available, the following table provides a template for summarizing key hepatotoxicity assessment data.
| Assay | Endpoint | This compound (Example Data) | Control Compound (Non-toxic) | Control Compound (Hepatotoxic) |
| Human Hepatocyte Cytotoxicity | IC50 (µM) | > 50 | > 50 | 5 |
| Rat Hepatocyte Cytotoxicity | IC50 (µM) | > 50 | > 50 | 10 |
| Mitochondrial Toxicity | IC50 (µM) | > 50 | > 50 | 2 |
| BSEP Inhibition | IC50 (µM) | 25 | > 100 | 1 |
| 7-Day Rat Study (100 mg/kg) | ALT (U/L) | 60 ± 15 | 55 ± 10 | 500 ± 150 |
| 7-Day Rat Study (100 mg/kg) | Liver Histopathology | No significant findings | No significant findings | Centrilobular Necrosis |
Visualizations
Caption: this compound inhibits the USP1-UAF1 complex, leading to the accumulation of ubiquitinated PCNA and FANCD2.
Caption: A workflow for preclinical hepatotoxicity assessment, integrating in vitro and in vivo studies.
References
- 1. Tango Halts USP1 Inhibitor Due to Liver Toxicity in Phase 1 Trial [synapse.patsnap.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. tangotx.com [tangotx.com]
- 7. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
TNG348 Clinical Program Discontinuation: A Technical Overview
Boston, MA - Tango Therapeutics, a clinical-stage biotechnology company, announced the discontinuation of its TNG348 clinical program on May 23, 2024.[1] The decision was based on emerging data from the Phase 1/2 dose-escalation study, which revealed liver toxicity in trial participants.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons for the trial's termination, the underlying science of this compound, and the specifics of the discontinued clinical study.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trials?
A1: The primary reason for discontinuing the this compound clinical program was patient safety due to observed liver toxicity.[1][2] Specifically, Grade 3/4 liver function abnormalities were reported in patients who remained on the study for longer than eight weeks.[2][3][4]
Q2: At what stage was the clinical trial when it was terminated?
A2: The this compound program was in a Phase 1/2 clinical trial at the time of its termination.[5] The study was in the dose-escalation phase to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound.
Q3: What was the intended therapeutic target and mechanism of action of this compound?
A3: this compound is an orally available, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[6] USP1 is a deubiquitinating enzyme that plays a crucial role in DNA repair and is essential for the survival of cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[5][7][8] By inhibiting USP1, this compound was designed to disrupt DNA repair processes, leading to the selective death of these cancer cells.[6][9]
Q4: What was the patient population for the this compound trial?
A4: The Phase 1/2 trial was enrolling patients with advanced or metastatic solid tumors characterized by BRCA1/2 mutations or other forms of homologous recombination deficiency (HRD+).[10] This included cancers such as ovarian, breast, prostate, and pancreatic cancers where HRD is prevalent.[5][7]
Q5: Was this compound being tested as a monotherapy or in combination?
A5: The clinical trial was designed to evaluate this compound both as a single agent and in combination with olaparib, a PARP inhibitor.[2][5] However, due to the discontinuation of the trial during the dose-escalation phase of the monotherapy arm, no patients had yet received the combination of this compound and olaparib.[2][11]
Quantitative Data Summary
The following table summarizes the key quantitative information related to the discontinued this compound clinical trial.
| Parameter | Details |
| Drug Name | This compound |
| Drug Class | USP1 (Ubiquitin-Specific Protease 1) Inhibitor |
| Clinical Trial Phase | Phase 1/2 |
| Primary Reason for Discontinuation | Liver Toxicity |
| Adverse Events | Grade 3/4 liver function abnormalities |
| Time to Onset of Toxicity | Observed in patients on study for longer than 8 weeks |
| Patient Population | BRCA1/2-mutant or other HRD+ advanced or metastatic solid tumors |
| Treatment Arms | Single agent this compound and planned combination with olaparib |
Experimental Protocols
While specific, detailed internal protocols from Tango Therapeutics are not publicly available, the general methodology for a Phase 1/2 dose-escalation study like that of this compound typically involves the following key components:
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Patient Screening and Enrollment: Patients with confirmed BRCA1/2 mutations or other HRD+ solid tumors who have exhausted standard treatment options are screened for eligibility based on predefined inclusion and exclusion criteria, including adequate organ function.[10]
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Dose Escalation: The study begins with a low dose of this compound administered to a small cohort of patients. The dose is gradually increased in subsequent cohorts to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
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Safety Monitoring: Patients are closely monitored for any adverse events (AEs), including regular blood tests to assess liver function (e.g., ALT, AST, bilirubin levels). The severity of AEs is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
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Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion of this compound in the body.
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Pharmacodynamic (PD) Analysis: Tumor biopsies or other relevant biological samples may be collected to assess whether this compound is hitting its target (USP1) and having the desired biological effect.
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Efficacy Assessment: Tumor imaging (e.g., CT or MRI scans) is performed at baseline and at regular intervals to evaluate the anti-tumor activity of this compound, typically using criteria such as RECIST v1.1.
Visualizations
This compound Mechanism of Action: USP1 Inhibition in HRD+ Cancer Cells
Caption: this compound inhibits USP1, preventing DNA repair and leading to cell death in HRD+ cancers.
This compound Phase 1/2 Clinical Trial Workflow
Caption: Workflow of the this compound Phase 1/2 trial leading to discontinuation due to toxicity.
References
- 1. streetinsider.com [streetinsider.com]
- 2. investing.com [investing.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Tango terminates USP1 inhibitor programme [clinicaltrialsarena.com]
- 5. Tango Therapeutics Announces First Patient Dosed in Phase [globenewswire.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tango Therapeutics receives FDA approval for this compound, a new USP1 inhibitor targeting BRCA1/2-mutant and other HRD+ cancers [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. drughunter.com [drughunter.com]
- 10. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Antitumor Activity of this compound Single Agent and in Combination with a PARP Inhibitor in Patients with BRCA ½ Mutant or Other HRD+ Advanced or Metastatic Solid Tumors. | Dana-Farber Cancer Institute [dana-farber.org]
- 11. Tango Therapeutics Announces Discontinuation of this compound Program | Tango Therapeutics, Inc [ir.tangotx.com]
Technical Support Center: Investigating Resistance to TNG348
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential mechanisms of resistance to TNG348. The information is intended for preclinical research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, allosteric, and reversible inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1).[1][2][3][4][5] Its primary mechanism involves inducing synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][3][5][6] this compound functions by preventing the deubiquitination of key proteins involved in DNA damage tolerance, namely Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[2][7] This leads to an accumulation of ubiquitinated PCNA and FANCD2, which disrupts the translesion synthesis (TLS) pathway of DNA repair, ultimately causing cell death in HRD-positive tumors.[1][2][5][6]
Q2: How does the mechanism of this compound differ from that of PARP inhibitors?
While both this compound and PARP inhibitors (PARPi) are effective in HRD-positive cancers, their mechanisms of action are distinct.[1][3][5][8] PARP inhibitors work by trapping PARP enzymes on DNA and preventing the repair of single-strand breaks, which leads to the formation of lethal double-strand breaks during replication in HRD cells.
CRISPR screen data reveals that the pathways leading to resistance are different. For instance, the loss of PARP1, a known mechanism of resistance to PARPi, has been shown to sensitize cancer cells to this compound.[1][5][7][9] This suggests that this compound and PARPi exert their anti-tumor effects through non-overlapping pathways.[8]
Q3: What is the clinical status of this compound?
The clinical development of this compound has been discontinued.[1][5][10] A Phase I/II clinical trial (NCT06065059) was initiated to evaluate this compound as a single agent and in combination with the PARP inhibitor olaparib in patients with BRCA1/2-mutant or other HRD+ solid tumors.[11][12][13] However, the trial was halted due to observations of grade 3/4 liver toxicity in patients who had been on the treatment for more than eight weeks.[10]
Troubleshooting Guide: Investigating this compound Resistance in Preclinical Models
This guide provides experimental strategies to investigate potential resistance mechanisms to this compound in a laboratory setting.
Issue: Cultured cancer cells show increasing resistance to this compound over time.
Possible Cause 1: Alterations in the Translesion Synthesis (TLS) Pathway.
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Hypothesis: Resistance to this compound may arise from mutations or altered expression of genes involved in PCNA ubiquitination and the subsequent TLS pathway.[8]
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Troubleshooting/Experimental Approach:
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Sequence Key Genes: Perform targeted sequencing or whole-exome sequencing of resistant cell lines to identify mutations in genes critical for the TLS pathway, such as RAD18 (the E3 ligase for PCNA ubiquitination) and polymerases involved in TLS.
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Assess Protein Expression: Use Western blotting to compare the expression levels of key TLS pathway proteins (e.g., RAD18, USP1, PCNA) between sensitive and resistant cell lines. A significant decrease in RAD18 expression, for example, could lead to reduced PCNA ubiquitination and thus resistance to a USP1 inhibitor.
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Functional Assays: Measure the levels of ubiquitinated PCNA (ub-PCNA) in response to DNA damage (e.g., UV radiation or methyl methanesulfonate (MMS)) in the presence and absence of this compound. Resistant cells may show a reduced ability to accumulate ub-PCNA.
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Possible Cause 2: Upregulation of drug efflux pumps.
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Hypothesis: Cancer cells may develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.
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Troubleshooting/Experimental Approach:
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Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in resistant versus sensitive cells.
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Efflux Pump Inhibition: Treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil for ABCB1) in combination with this compound to see if sensitivity can be restored.
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Direct Transport Assay: Utilize fluorescent substrates of ABC transporters to visually or quantitatively assess efflux activity in resistant cells.
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Experimental Protocols & Data Presentation
Table 1: Summary of Preclinical Cellular Responses to this compound
| Cell Line Context | Expected Response to this compound | Key Biomarkers to Monitor | Reference |
| BRCA1/2-mutant / HRD+ | High sensitivity, cell death | Increased ub-PCNA, Increased ub-FANCD2, Cell cycle arrest, Apoptosis | [3][6][8] |
| PARPi-resistant (PARP1 null) | Sensitized | Increased ub-PCNA, Cell death | [1][5][9] |
| Potential this compound Resistance | Reduced sensitivity | Decreased ub-PCNA accumulation, Mutations in TLS pathway genes | [8] |
Detailed Methodologies
Western Blot for Ubiquitinated PCNA
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Cell Lysis: Lyse cells with a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve ubiquitinated proteins.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate 30-50 µg of protein lysate on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with a primary antibody against PCNA overnight at 4°C.
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Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
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Detection: Visualize bands using an ECL substrate. The ubiquitinated form of PCNA will appear as a band approximately 8 kDa higher than the unmodified PCNA band.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the USP1-mediated deubiquitination of PCNA.
Experimental Workflow for Investigating Resistance
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tangotx.com [tangotx.com]
- 4. Facebook [cancer.gov]
- 5. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tangotx.com [tangotx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tango Halts USP1 Inhibitor Due to Liver Toxicity in Phase 1 Trial [synapse.patsnap.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Tango Therapeutics doses first patient with USP1 inhibitor trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Antitumor Activity of this compound Single Agent and in Combination with a PARP Inhibitor in Patients with BRCA ½ Mutant or Other HRD+ Advanced or Metastatic Solid Tumors. | Dana-Farber Cancer Institute [dana-farber.org]
Optimizing TNG348 dosage to minimize off-target effects
Disclaimer: The clinical development of TNG348 was discontinued in May 2024 due to observations of grade 3/4 liver function abnormalities in patients participating in a Phase 1/2 clinical trial.[1][2][3][4][5] This document is intended for preclinical researchers and drug development professionals for informational and research purposes only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of this compound in preclinical settings, with a focus on understanding and minimizing off-target effects, particularly the observed hepatotoxicity.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Observed Hepatotoxicity in In Vivo Models
Question: We are observing elevated liver enzymes (e.g., ALT, AST) in our animal models treated with this compound. How can we investigate and potentially mitigate this?
Answer:
The observation of elevated liver enzymes is consistent with the clinical findings that led to the discontinuation of this compound's development.[1][2][4][5] A systematic approach is necessary to understand the mechanism of this toxicity in your preclinical model.
Recommended Investigative Workflow:
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Confirm On-Target Activity: First, ensure that the administered dose is achieving the desired biological effect. Measure pharmacodynamic markers of USP1 inhibition, such as the accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2) in tumor tissue or surrogate tissues.[3][6] This will help to distinguish between on-target toxicity and off-target effects.
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Dose-Response Assessment: Conduct a dose-response study to determine the therapeutic window. Evaluate liver enzyme levels and histological changes in the liver at various doses, including those below the effective dose for tumor growth inhibition. This will help to establish a dose-toxicity relationship.
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In Vitro Hepatocyte Toxicity Assays: Utilize primary hepatocytes or liver spheroids from the same species as your animal model to assess direct cytotoxicity. This can help determine if this compound itself or a metabolite is directly toxic to liver cells.
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Metabolite Profiling: Investigate the metabolic profile of this compound in liver microsomes or in plasma and liver tissue from treated animals. It is possible that a reactive metabolite is responsible for the observed hepatotoxicity.
Experimental Protocol: In Vitro Hepatocyte Viability Assay
This protocol outlines a general procedure for assessing the direct cytotoxic effects of this compound on primary hepatocytes.
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Cell Plating:
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Thaw cryopreserved primary hepatocytes according to the supplier's instructions.
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Plate the hepatocytes in collagen-coated 96-well plates at a density of 5 x 104 cells per well.
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Allow the cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
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Compound Treatment:
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Prepare a 10-point serial dilution of this compound in a suitable vehicle (e.g., DMSO). The final DMSO concentration in the cell culture medium should be ≤ 0.1%.
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Remove the plating medium from the cells and add fresh medium containing the different concentrations of this compound. Include vehicle-only controls.
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Incubate the cells for 24, 48, and 72 hours.
-
-
Viability Assessment (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay):
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Remove the plates from the incubator and allow them to equilibrate to room temperature.
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Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
-
-
Data Analysis:
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Normalize the luminescence readings to the vehicle-only controls.
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Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric, selective, and reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1).[3][6] USP1 is a deubiquitinating enzyme that plays a crucial role in the DNA damage tolerance pathway, specifically in the regulation of PCNA ubiquitination and the Fanconi anemia pathway.[7] By inhibiting USP1, this compound prevents the deubiquitination of key proteins like PCNA and FANCD2, leading to an accumulation of DNA damage and ultimately synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[6][8][9]
Q2: What are the known off-target effects of this compound from preclinical studies?
A2: Preclinical selectivity profiling of this compound showed it to be a highly selective inhibitor of USP1.[6] In a panel of 47 deubiquitinating enzymes (DUBs), USP1 was the only one significantly inhibited.[6] When tested against a panel of 468 kinases, a significant binding interaction was only observed with ULK3 kinase at a high concentration (10 µM).[6] In a broader safety panel of 78 targets, this compound was largely inactive, with only modest antagonism of the 5-HT2B receptor.[6]
Q3: Why was the clinical development of this compound discontinued?
A3: The Phase 1/2 clinical trial of this compound was discontinued due to observed liver toxicity.[1][2][3] Specifically, grade 3/4 liver function abnormalities were reported in patients who had been on the treatment for more than eight weeks.[1][2][4] This indicates a significant off-target effect in humans that was not fully anticipated from the preclinical studies.
Q4: What was the intended clinical application of this compound?
A4: this compound was being developed for the treatment of solid tumors with BRCA1/2 mutations or other forms of homologous recombination deficiency (HRD).[10][11] It was intended to be used as a monotherapy and in combination with PARP inhibitors, such as olaparib, to potentially overcome PARP inhibitor resistance.[9][10][12]
Data and Visualizations
This compound Selectivity Profile
The following table summarizes the preclinical selectivity data for this compound.
| Target Class | Number of Targets Screened | Significant Off-Target Hits | Notes |
| Deubiquitinating Enzymes (DUBs) | 47 | None | USP1 was the only DUB significantly inhibited.[6] |
| Kinases | 468 | ULK3 | 89% inhibition observed at 10 µM.[6] |
| General Safety Targets | 78 | 5-HT2B receptor | Modest antagonism observed.[6] |
Signaling Pathway of this compound Action
Caption: Intended mechanism of action of this compound, leading to synthetic lethality in HRD+ cancer cells.
Experimental Workflow for Investigating Hepatotoxicity
Caption: A suggested experimental workflow for investigating drug-induced liver injury (DILI).
Troubleshooting Logic for Unexpected Toxicity
Caption: A decision tree for troubleshooting unexpected toxicity in preclinical studies.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Tango Halts USP1 Inhibitor Due to Liver Toxicity in Phase 1 Trial [synapse.patsnap.com]
- 3. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tango Stops Early Cancer Trial Over Liver Toxicity, Drops Out of Race Against Roche - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tangotx.com [tangotx.com]
- 10. Tango Therapeutics doses first patient with USP1 inhibitor trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Facebook [cancer.gov]
- 12. tangotx.com [tangotx.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential adverse effects associated with TNG348 in animal studies. While preclinical models indicated that this compound was well-tolerated, it is crucial to acknowledge that the clinical development of this compound was halted due to unforeseen liver toxicity in human patients.[1][2][3][4][5][6] This guide aims to equip researchers with the necessary information to design robust preclinical studies, anticipate potential challenges, and ensure the highest standards of animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][7][8][9] Its mechanism of action involves blocking the deubiquitination of key proteins involved in DNA damage tolerance, such as PCNA.[1][7] This disruption of the translesion synthesis pathway leads to increased DNA damage and cell death, particularly in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][8][9]
Q2: What were the reported adverse effects of this compound in preclinical animal studies?
A2: Preclinical in vivo studies with this compound in mouse xenograft models reported that the compound was well-tolerated, with no significant body weight loss observed.[9] However, it is important to note that detailed public data on the full range of adverse effects in these animal studies is limited.
Q3: Why was the clinical development of this compound discontinued?
A3: The Phase I/II clinical trial of this compound was terminated due to observations of Grade III/IV liver function abnormalities in patients who had been treated for more than eight weeks.[2][3][4] This unexpected liver toxicity in humans was not predicted by the initial preclinical animal studies.[1][5]
Q4: Is this compound a tyrosine kinase inhibitor (TKI)?
A4: No, this compound is not a tyrosine kinase inhibitor. It is a USP1 inhibitor.[7][10] While both classes of drugs can be used in cancer therapy, their mechanisms of action and potential side effect profiles are distinct. TKIs target tyrosine kinase enzymes, while this compound targets the deubiquitinating enzyme USP1.[10][11] Therefore, management strategies for TKI-related side effects may not be directly applicable to this compound.
Troubleshooting Guide: Managing Potential Adverse Effects in Animal Studies
Even though initial preclinical data suggested good tolerability, the clinical outcome necessitates a cautious and proactive approach in any ongoing or future animal research with this compound or similar USP1 inhibitors.
| Potential Issue | Recommended Action | Experimental Protocol |
| Unexpected Weight Loss or Reduced Food/Water Intake | 1. Increase frequency of animal monitoring (daily or twice daily).2. Provide supportive care, such as supplemental nutrition and hydration.3. Consider dose reduction or temporary cessation of treatment to assess recovery.4. If severe, euthanize the animal and perform a full necropsy with histopathology. | Protocol for Monitoring and Supportive Care: - Record body weight, food, and water consumption daily.- Visually inspect animals for signs of distress (e.g., lethargy, ruffled fur).- Provide palatable, high-calorie food supplements.- Administer subcutaneous fluids for hydration as needed, following veterinary guidance. |
| Signs of Liver Toxicity (e.g., jaundice, abdominal distension) | 1. Immediately collect blood samples for liver function tests (ALT, AST, bilirubin, ALP).2. Consider imaging (e.g., ultrasound) to assess liver morphology.3. Pause dosing and consult with a veterinarian.4. At study endpoint or if euthanasia is required, perform a thorough gross and histopathological examination of the liver. | Protocol for Liver Function Monitoring: - Collect baseline blood samples before initiation of treatment.- Collect blood samples at regular intervals during the study (e.g., weekly) and at any sign of toxicity.- Process samples for a full liver enzyme panel.- Compare results to baseline and control groups to identify significant changes. |
| Lack of Efficacy at a Well-Tolerated Dose | 1. Confirm the HRD status of the tumor model.2. Investigate potential mechanisms of resistance.3. Consider combination therapy, as this compound has shown synergy with PARP inhibitors like olaparib.[1][8][9] | Protocol for Assessing Combination Therapy: - Establish the maximum tolerated dose (MTD) of this compound and the PARP inhibitor as single agents.- Design a dose-escalation study for the combination to determine the optimal tolerated dose.- Monitor tumor growth and animal well-being closely. |
Data Presentation: Summary of Preclinical Observations
Table 1: this compound Preclinical Safety and Efficacy Summary
| Parameter | Observation in Animal Models | Reference |
| General Tolerability | Reported as well-tolerated. | [9] |
| Body Weight | No significant body weight loss observed. | [9] |
| Antitumor Activity | Strong antitumor effects, including tumor regression, especially in combination with PARP inhibitors in HRD tumor models. | [1][8][9] |
Visualizing the Science: Diagrams
Caption: Mechanism of action of this compound in cancer cells.
Caption: Recommended experimental workflow for this compound animal studies.
References
- 1. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tango terminates USP1 inhibitor programme [clinicaltrialsarena.com]
- 3. Tango Halts Cancer Trial Due to Liver Toxicity, Exits Race Against Roche [synapse.patsnap.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tangotx.com [tangotx.com]
- 9. tangotx.com [tangotx.com]
- 10. Facebook [cancer.gov]
- 11. Tyrosine Kinase Inhibitors (TKIs) - WSAVA 2014 Congress - VIN [vin.com]
Strategies to mitigate TNG348 off-target kinase activity
Welcome to the technical support center for TNG348. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving this compound, a selective, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1). Here you will find answers to frequently asked questions and detailed guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally bioavailable, allosteric small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] Its primary target, USP1, is a deubiquitinating enzyme that plays a crucial role in DNA damage repair by regulating the Fanconi anemia pathway and translesion synthesis.[2] this compound binds to a cryptic pocket of USP1, leading to the inhibition of its deubiquitinase activity.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound specifically inhibits USP1, which prevents the deubiquitination of two key proteins involved in DNA repair: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1] The accumulation of monoubiquitinated PCNA and FANCD2 disrupts DNA replication and repair processes, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations or other homologous recombination deficiencies (HRD).[4][5][6]
Q3: What is the known off-target profile of this compound?
A3: this compound is a highly selective inhibitor of USP1.[4][7] In a broad panel of 468 kinases, only one significant off-target interaction was identified: ULK3 (Unc-51 Like Autophagy Activating Kinase 3).[4][7] It is important to consider this off-target activity when interpreting experimental results, especially at higher concentrations of this compound.
Q4: What is ULK3 and what are the potential consequences of its inhibition?
A4: ULK3 is a serine/threonine kinase with roles in several key cellular processes, including the Sonic hedgehog (SHH) signaling pathway, autophagy, and the final stages of cell division (cytokinetic abscission).[1][8] Inhibition of ULK3 could potentially lead to:
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Disruption of SHH signaling: This pathway is crucial during embryonic development and its misregulation is implicated in certain cancers.[1]
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Modulation of autophagy: Autophagy is a cellular recycling process that can either promote or suppress tumor growth depending on the context.[4][7]
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Defects in cell division: ULK3 is involved in the abscission checkpoint, which ensures genomic stability during cell division.[5]
Q5: The clinical development of this compound was discontinued. Why?
A5: The Phase I/II clinical trial of this compound was terminated due to grade 3/4 liver toxicity observed in the initial patient cohorts. The precise mechanism of this toxicity is not publicly detailed, but it could be related to on-target effects in liver cells, off-target effects, or a combination of factors.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype or toxicity not consistent with USP1 inhibition.
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Possible Cause: Off-target inhibition of ULK3 or other unknown targets, particularly at high concentrations of this compound.
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Troubleshooting Steps:
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Concentration Optimization: Determine the minimal effective concentration of this compound for USP1 inhibition in your model system to reduce the likelihood of off-target effects.
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Orthogonal Validation: Use a structurally distinct USP1 inhibitor to confirm that the observed phenotype is due to USP1 inhibition and not a this compound-specific off-target effect.
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Genetic Knockdown/Out: Use siRNA, shRNA, or CRISPR/Cas9 to deplete USP1 and see if it phenocopies the effects of this compound.
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ULK3 Phenotype Assessment: Investigate whether the unexpected phenotype aligns with known functions of ULK3, such as altered autophagy or SHH signaling.
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Issue 2: Difficulty confirming this compound's on-target activity in a new cell line.
-
Possible Cause: The cell line may not have the appropriate genetic background (e.g., BRCA1/2 mutation or HRD) for sensitivity to USP1 inhibition, or the experimental conditions may be suboptimal.
-
Troubleshooting Steps:
-
Cell Line Characterization: Confirm the homologous recombination deficiency status of your cell line. This compound is most effective in HRD-positive cells.[6]
-
Biomarker Analysis: Measure the levels of monoubiquitinated PCNA and FANCD2 by western blot after this compound treatment. An increase in these biomarkers confirms USP1 inhibition.[1]
-
Positive Control: Use a well-characterized HRD-positive cell line (e.g., MDA-MB-436) as a positive control for this compound sensitivity.[4]
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Assay Type | This compound Concentration (µM) | Percent Inhibition | Reference |
| 467 Kinases | KINOMEscan | 10 | < 35% | [4][7] |
| ULK3 | KINOMEscan | 10 | 89% | [4][7] |
Experimental Protocols
Protocol 1: Western Blot for USP1 Inhibition Biomarkers
Objective: To confirm the on-target activity of this compound by detecting the accumulation of monoubiquitinated PCNA and FANCD2.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with a dose-range of this compound (e.g., 10 nM - 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against PCNA, FANCD2, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image.
-
-
Data Analysis: Look for the appearance of higher molecular weight bands corresponding to monoubiquitinated PCNA and FANCD2 in the this compound-treated samples.
Protocol 2: Kinome Profiling to Assess Off-Target Activity
Objective: To determine the selectivity of a compound like this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a high concentration (e.g., 10 µM) to maximize the detection of potential off-target interactions.
-
Kinase Panel Screening: Utilize a commercial kinase profiling service (e.g., Eurofins' KINOMEscan™). These services typically use a competition binding assay where the test compound competes with a labeled ligand for binding to a large panel of recombinant kinases.
-
Data Analysis: The service will provide data as percent inhibition for each kinase at the tested concentration. Significant inhibition (typically >35% or as defined by the service) indicates a potential off-target interaction that may warrant further investigation.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the USP1 deubiquitinase.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
- 1. Dual Function of UNC-51-like Kinase 3 (Ulk3) in the Sonic Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ulk3 kinase is critical for convergent control of cancer associated fibroblast activation by CSL and Gli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ULK3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ULK3 regulates cytokinetic abscission by phosphorylating ESCRT-III proteins | eLife [elifesciences.org]
- 5. uniprot.org [uniprot.org]
- 6. mdpi.com [mdpi.com]
- 7. Kinase Family ULK - WikiKinome [kinase.com]
- 8. ULK3 regulates cytokinetic abscission by phosphorylating ESCRT-III proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TNG348: A Technical Support Center for Researchers
For Immediate Release: This document serves as a technical resource for researchers, scientists, and drug development professionals investigating the now-discontinued USP1 inhibitor, TNG348. While clinical development has been halted due to patient safety concerns, the preclinical data and mechanism of action of this compound remain of significant interest to the scientific community. This guide provides detailed information on its mechanism, experimental protocols, and addresses potential questions arising from previous and ongoing research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, allosteric inhibitor of ubiquitin-specific protease 1 (USP1).[1][2] Its primary mechanism involves blocking the deubiquitinating activity of USP1, which plays a crucial role in DNA damage repair.[2] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated proteins, particularly PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2), thereby disrupting the DNA repair process.[1] This disruption has shown to be particularly effective in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][3]
Q2: How does this compound differ from PARP inhibitors?
A2: While both this compound and PARP inhibitors (PARPi) are effective in HRD-positive tumors, they act through distinct mechanisms.[4][5] CRISPR screens have revealed that their methods of inducing cell death are different.[4][5] Notably, resistance to PARPi through the knockout of PARP1 can sensitize cells to this compound.[4] This mechanistic distinction is what led to the investigation of combination therapies.[3][4]
Q3: What was the rationale for combining this compound with PARP inhibitors?
A3: The combination of this compound with PARP inhibitors was explored due to their synergistic antitumor effects observed in preclinical models.[3][4] This synergy is driven by their non-overlapping mechanisms of action in targeting DNA repair pathways.[5] Studies in HRD tumors, including those that had acquired resistance to PARP inhibitors, showed that the combination could lead to significant tumor growth inhibition and even regression in mouse xenograft models.[3][4]
Q4: Why was the clinical development of this compound discontinued?
A4: The development of this compound was halted due to observations of liver toxicity in a Phase 1 clinical trial.[6][7] Specifically, patients who were in the study for more than eight weeks experienced Grade 3 and 4 liver function abnormalities, with Grade 4 being considered life-threatening.[6][7] As patient safety is a top priority, the decision was made to discontinue further development of the molecule.[6]
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays with this compound.
-
Possible Cause 1: Cell Line Characteristics. The efficacy of this compound is highly dependent on the homologous recombination deficiency (HRD) status of the cell line.[3] Ensure that the cell lines used have confirmed BRCA1/2 mutations or other evidence of HRD.
-
Possible Cause 2: Reagent Quality and Handling. this compound is a small molecule inhibitor and should be handled according to the manufacturer's instructions. Ensure proper dissolution and storage to maintain its activity. For in vivo studies, a specific formulation may be required.[1]
-
Troubleshooting Step: Confirm the HRD status of your cell lines through sequencing or functional assays. Use a positive control cell line known to be sensitive to USP1 inhibition. Prepare fresh dilutions of this compound for each experiment from a validated stock.
Issue 2: Difficulty in observing synergy between this compound and PARP inhibitors.
-
Possible Cause 1: Dosing and Scheduling. The synergistic effect is dependent on the concentration and timing of both drugs. The preclinical studies that demonstrated synergy used specific dose-response matrices.
-
Possible Cause 2: Acquired Resistance Mechanisms. In models of acquired PARPi resistance, the mechanism of resistance can influence the degree of synergy with this compound.[5]
-
Troubleshooting Step: Refer to published preclinical data for effective concentration ranges. A checkerboard assay with varying concentrations of both this compound and the specific PARP inhibitor can help determine the optimal synergistic ratio for your model system.
Quantitative Data Summary
| Parameter | Value/Observation | Cell Lines/Models | Reference |
| This compound Activity | Elevated in BRCA-mutant or HRD cells. | Panel of 62 breast and ovarian cell lines. | [4] |
| Synergistic Effect | Strong synergy with PARP inhibitors. | BRCA1/2-mutant and HRD+ xenograft models. | [3] |
| Clinical Trial Status | Halted due to liver toxicity. | Phase 1/2 clinical trial (NCT06065059). | [6][8] |
Experimental Protocols
Western Blotting for Ubiquitinated PCNA and FANCD2
-
Cell Lysis: Wash cultured cells with PBS and lyse using RIPA buffer supplemented with a protease inhibitor cocktail, EDTA, and universal nuclease.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against PCNA, FANCD2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Pathways
Caption: Mechanism of action of this compound in inhibiting USP1.
Caption: Synergistic mechanism of this compound and PARP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. tangotx.com [tangotx.com]
- 4. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tangotx.com [tangotx.com]
- 6. Tango Halts USP1 Inhibitor Due to Liver Toxicity in Phase 1 Trial [synapse.patsnap.com]
- 7. Tango Halts Cancer Trial Due to Liver Toxicity, Exits Race Against Roche [synapse.patsnap.com]
- 8. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Antitumor Activity of this compound Single Agent and in Combination with a PARP Inhibitor in Patients with BRCA ½ Mutant or Other HRD+ Advanced or Metastatic Solid Tumors. | Dana-Farber Cancer Institute [dana-farber.org]
- 9. aacrjournals.org [aacrjournals.org]
Addressing batch-to-batch variability of TNG348 compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of the TNG348 compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, selective, and reversible allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair pathways, particularly in the Fanconi anemia pathway and translesion synthesis.[4] By inhibiting USP1, this compound prevents the deubiquitination of key proteins like FANCD2 and PCNA, leading to disruption of DNA repair, which is particularly effective in cancer cells with existing DNA damage response defects, such as those with BRCA1/2 mutations.[2][4] this compound has been shown to have synergistic effects when used in combination with PARP inhibitors.[1][5]
Q2: Why am I observing different experimental results with a new batch of this compound?
Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors:
-
Chemical Purity: The presence of impurities from the synthesis process can affect the compound's activity.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubility and bioavailability.
-
Compound Stability: Degradation of the compound due to improper storage or handling can lead to reduced potency.
-
Weighing and Dissolution: Inaccuracies in weighing or incomplete dissolution of the compound can result in incorrect experimental concentrations.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, follow these storage guidelines:
-
Solid Compound: Store the powdered form of this compound at -20°C for up to three years.[1]
-
Stock Solutions: Prepare a concentrated stock solution in high-purity, anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[1] When preparing the stock solution, ensure the DMSO is newly opened as it is hygroscopic, and water content can affect solubility.[1]
Q4: What are the recommended quality control checks I can perform on a new batch of this compound?
While comprehensive quality control requires specialized analytical equipment, researchers can perform some basic checks:
-
Visual Inspection: Check for any changes in the physical appearance (color, crystallinity) of the powder compared to previous batches.
-
Solubility Test: Ensure the compound dissolves completely in DMSO at the expected concentration. Any precipitation could indicate an issue.
-
Biological Positive Control: Test the new batch in a well-established, sensitive cell line alongside a previous, validated batch to compare its biological activity (e.g., IC50 value).
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability of this compound | 1. Validate the New Batch: Perform a dose-response experiment comparing the new batch with a previously validated batch. 2. Analytical Chemistry Verification: If significant discrepancies are observed, consider analytical testing (e.g., HPLC, LC-MS) to confirm the purity and identity of the new batch. |
| Cell Culture Conditions | 1. Cell Passage Number: Use cells within a consistent and low passage number range. 2. Cell Health: Ensure cells are healthy and free from contamination. 3. Seeding Density: Maintain a consistent cell seeding density across experiments. |
| Compound Handling | 1. Fresh Dilutions: Prepare fresh serial dilutions from the stock solution for each experiment. 2. DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%). |
| Assay Protocol | 1. Incubation Time: Use a consistent incubation time for all experiments. 2. Reagent Quality: Ensure all other reagents used in the assay are of high quality and not expired. |
Issue 2: Reduced or No Compound Activity Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Check Storage Conditions: Verify that the compound has been stored correctly (solid at -20°C, DMSO stock at -80°C). 2. Prepare Fresh Stock: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from the solid compound. |
| Incomplete Dissolution | 1. Ensure Complete Solubilization: When preparing the stock solution, ensure the compound is fully dissolved. Gentle warming or sonication may be required.[1] Visually inspect for any precipitate before making further dilutions. |
| Experimental System | 1. Target Expression: Confirm that your cell line expresses USP1. 2. Pathway Activation: The DNA damage response pathway may need to be activated in your experimental model to observe the effects of USP1 inhibition. |
| Incorrect Concentration | 1. Verify Calculations: Double-check all calculations for preparing stock solutions and serial dilutions. 2. Pipetting Accuracy: Use calibrated pipettes and ensure accurate pipetting. |
Data Presentation
Table 1: this compound Compound Information
| Property | Value | Reference |
| Target | Ubiquitin-Specific Protease 1 (USP1) | [1][2][3] |
| Mechanism of Action | Allosteric, Reversible Inhibitor | [1] |
| Molecular Formula | C₂₇H₂₃F₆N₉O | [1] |
| Molecular Weight | 603.52 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| DMSO Stock Solution | -80°C | Up to 6 months | [1] |
| DMSO Stock Solution | -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Comparative Dose-Response Assay to Validate a New Batch of this compound
-
Cell Seeding: Seed a cancer cell line known to be sensitive to this compound (e.g., a BRCA1-mutant cell line) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of both the new and a previously validated batch of this compound in anhydrous DMSO.
-
Perform serial dilutions of each stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the new batch, the old batch, and the vehicle control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assay: Determine cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the compound concentration.
-
Calculate the IC50 value for each batch using a non-linear regression curve fit.
-
A significant deviation in the IC50 value of the new batch compared to the old batch may indicate a difference in potency.
-
Protocol 2: Western Blot for USP1 Target Engagement
-
Cell Treatment: Treat a sensitive cell line with the new and old batches of this compound at a concentration known to be effective (e.g., 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against ubiquitinated PCNA (ub-PCNA) and total PCNA. An increase in the ub-PCNA/total PCNA ratio indicates USP1 inhibition.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection and Analysis:
-
Incubate the membrane with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence or fluorescence detection system.
-
Quantify the band intensities and compare the levels of ub-PCNA between the different treatment groups. A similar increase in ub-PCNA for both batches indicates comparable target engagement.
-
Mandatory Visualizations
Caption: this compound inhibits the USP1/UAF1 complex, preventing deubiquitination and promoting DNA repair.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Caption: Experimental workflow for comparative analysis of different this compound batches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - Supplementary Table S1 from Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. tangotx.com [tangotx.com]
- 4. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TNG348 Versus Other USP1 Inhibitors: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 1 (USP1) has emerged as a promising target in oncology, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations. USP1 plays a critical role in DNA damage tolerance by deubiquitinating key proteins like PCNA and FANCD2. Its inhibition leads to synthetic lethality in HR-deficient cancer cells. This guide provides a preclinical comparison of TNG348, a selective, allosteric USP1 inhibitor, with other notable USP1 inhibitors in development, including KSQ-4279 (RO7623066), XL309, HSK39775, and SIM0501. While the clinical development of this compound was halted due to liver toxicity, the preclinical data offers valuable insights into the therapeutic potential and mechanistic nuances of USP1 inhibition.[1][2]
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound and other USP1 inhibitors from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary across different studies.
Table 1: In Vitro Potency of USP1 Inhibitors
| Inhibitor | Target | Cell Line | Genotype | IC50 (nM) | Assay Type | Reference |
| This compound | USP1 | MDA-MB-436 | BRCA1 mutant | 68.3 | 10-day viability assay | [1] |
| USP1 | COV362 | BRCA1 mutant | - | Clonogenic Assay | [1] | |
| USP1 | HCC1395 | BRCA1 mutant | - | Clonogenic Assay | [1] | |
| USP1 | HCC1954 | BRCA1 WT | No impact | 10-day viability assay | [1] | |
| KSQ-4279 | USP1 | MDA-MB-436 | BRCA1 mutant | 11 ± 3 | - | [3] |
| XL309 | USP1 | MDA-MB-436 | BRCA1 mutant | Potent | Viability Assay (CellTiter-Glo) | [4] |
| HSK39775 | USP1/UAF1 complex | - | - | Potent | Enzymatic Assay | |
| SIM0501 | USP1 | - | HRD tumors | Significant anti-proliferative activity | In vitro pharmacology studies | [5] |
Data for HSK39775 and SIM0501 IC50 values in specific cell lines were not publicly available in the reviewed sources.
Table 2: In Vivo Efficacy of USP1 Inhibitors
| Inhibitor | Model | Genotype | Treatment | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | PDX (BR-05-0028) | BRCA1 mutant | This compound + Olaparib | Overcomes acquired PARPi resistance | [1][2] |
| PDX models | BRCA1/2 mutant & HRD+ | This compound + PARPi | Tumor regression | [1][2] | |
| KSQ-4279 | PDX (Ovarian & TNBC) | BRCA-deficient | KSQ-4279 (100-300 mg/kg, daily) | Dose-dependent tumor growth inhibition | [3] |
| PDX (Ovarian & TNBC) | BRCA-deficient | KSQ-4279 + Olaparib | Durable tumor regression, complete response in some models | [3][6] | |
| Patient-derived PARP-resistant models | BRCA-mutant/HR-deficient | KSQ-4279 + PARPi | Durable tumor regression | [7][8] | |
| XL309 | CDX (MDA-MB-436) | BRCA1 mutant | XL309 | Dose-dependent antitumor activity | [4] |
| PDX | BRCA1/2 mutant | XL309 | Single-agent activity | [4] | |
| CDX/PDX | - | XL309 + Saruparib/Irinotecan/Olaparib | Durable tumor regression | [4] | |
| HSK39775 | Xenograft (TNBC) | BRCA mutant | HSK39775 (30 mg/kg QD) | TGI of 63.2% | |
| Xenograft | - | HSK39775 (5 mg/kg) + Olaparib (50 mg/kg) | TGI of 89%, tumor regressions | ||
| Xenograft (Lung cancer) | HRP and BRCA WT | HSK39775 (30 mg/kg QD) | TGI of 94% | ||
| SIM0501 | - | HRD tumors | SIM0501 (monotherapy or + PARPi) | Significant anti-proliferative activity | [5] |
Detailed dosing and schedule for all in vivo studies were not consistently available in the public domain.
Signaling Pathways and Experimental Workflows
USP1 Signaling Pathway in DNA Damage Repair
The following diagram illustrates the central role of USP1 in the DNA damage tolerance pathway. USP1 deubiquitinates PCNA and FANCD2, which are critical for translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, respectively. Inhibition of USP1 leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting these repair processes and inducing synthetic lethality in HR-deficient cells.
Caption: USP1's role in DNA damage tolerance pathways.
General Experimental Workflow for Preclinical Evaluation of USP1 Inhibitors
The following diagram outlines a typical workflow for the preclinical assessment of USP1 inhibitors, from initial in vitro screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for USP1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of methodologies commonly employed in the evaluation of USP1 inhibitors.
Cell Viability and Clonogenic Assays
-
Principle: These assays measure the ability of a compound to inhibit cell proliferation and survival over time.
-
Methodology (CellTiter-Glo):
-
Cancer cells (e.g., MDA-MB-436) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the USP1 inhibitor for a specified period (e.g., 10 days).[1]
-
CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP, an indicator of metabolically active cells.[9][10][11][12][13]
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of viable cells against the inhibitor concentration.
-
-
Methodology (Clonogenic Assay):
-
A low density of cells is seeded in 6-well plates.
-
Cells are treated with the USP1 inhibitor for an extended period (e.g., 10-21 days), with media and drug being refreshed periodically.[14]
-
Surviving cells form colonies, which are then fixed and stained (e.g., with crystal violet).
-
Colonies are counted to determine the surviving fraction at each drug concentration.[14]
-
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
-
Principle: These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with either cultured cancer cells (xenograft) or tumor fragments from a patient (PDX).[3][15][16][17]
-
Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
The USP1 inhibitor is administered (e.g., orally) as a single agent or in combination with other drugs like PARP inhibitors.[3]
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of ubiquitinated PCNA).[3]
-
Discussion and Conclusion
The preclinical data for this compound demonstrates its potency as a selective, allosteric USP1 inhibitor with strong synergistic effects when combined with PARP inhibitors, particularly in overcoming PARP inhibitor resistance.[1][2] CRISPR screens have elucidated that this compound's anti-tumor effect is mediated through the disruption of the translesion synthesis pathway via RAD18-dependent ubiquitinated PCNA.[1][2]
KSQ-4279 has also shown robust preclinical activity, both as a monotherapy and in combination with PARP inhibitors, leading to durable tumor regressions in PARP-resistant models.[7][8][18] XL309 and HSK39775 have also demonstrated promising preclinical efficacy, with HSK39775 showing activity even in a BRCA wild-type lung cancer model, suggesting a potential for broader application.[4] SIM0501 is another USP1 inhibitor that has entered clinical development with promising early preclinical data in HRD tumors.[5]
While the preclinical profiles of these USP1 inhibitors are encouraging, the discontinuation of this compound's clinical trial due to liver toxicity highlights a potential safety concern for this class of drugs that warrants careful monitoring in ongoing and future clinical studies.[1]
References
- 1. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Simcere Pharmaceutical Group Limited [simcere.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OUH - Protocols [ous-research.no]
- 10. ulab360.com [ulab360.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 17. XL309 USP1 Inhibitor | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 18. ksqtx.com [ksqtx.com]
TNG348 and PARP Inhibitors: A Comparative Analysis of Efficacy in HRD Cancers
A detailed guide for researchers and drug development professionals on the distinct mechanisms and preclinical efficacy of the USP1 inhibitor TNG348 compared to PARP inhibitors as monotherapies in homologous recombination deficient (HRD) tumors.
The landscape of targeted cancer therapy for tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, has been dominated by the success of PARP inhibitors. However, the emergence of novel therapeutic agents like this compound, a USP1 inhibitor, has opened new avenues for treating these cancers. This guide provides a comprehensive comparison of the preclinical efficacy of this compound and PARP inhibitors when used as single agents, supported by available experimental data and methodologies.
It is crucial to note that the clinical development of this compound was halted in its Phase 1/2 trial due to observed liver toxicity.[1] This decision underscores the importance of evaluating both efficacy and safety in drug development. While this compound will not be progressing to the clinic as a monotherapy or in combination, the preclinical data generated offers valuable insights into the biology of HRD tumors and potential future therapeutic strategies.
Mechanism of Action: Two Distinct Approaches to Targeting HRD
This compound and PARP inhibitors exploit the synthetic lethality concept in HRD cancer cells, but through different pathways.
This compound , an allosteric inhibitor of ubiquitin-specific protease 1 (USP1), disrupts the DNA damage tolerance pathway.[2][3] USP1 is responsible for deubiquitinating proteins involved in DNA repair, notably PCNA and FANCD2.[4] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated PCNA, which in turn disrupts translesion synthesis (TLS), a DNA damage tolerance mechanism.[2][3] This disruption in HRD cells, which are already deficient in a major DNA repair pathway, leads to overwhelming DNA damage and subsequent cell death.
PARP inhibitors , on the other hand, target the base excision repair (BER) pathway. PARP enzymes are crucial for detecting and signaling single-strand DNA breaks. By inhibiting PARP, these breaks are not repaired and can degenerate into more lethal double-strand breaks during DNA replication. In HRD cells that cannot efficiently repair these double-strand breaks through homologous recombination, this leads to genomic instability and cell death.[5][6][7]
The distinct mechanisms of action of this compound and PARP inhibitors are a key rationale for their potential synergistic use, as they target different, non-overlapping DNA repair pathways.[2][5][8][9]
References
- 1. Tango Halts USP1 Inhibitor Due to Liver Toxicity in Phase 1 Trial [synapse.patsnap.com]
- 2. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 8. tangotx.com [tangotx.com]
- 9. tangotx.com [tangotx.com]
TNG348: A Preclinical Comparison in BRCA1 vs. BRCA2 Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical performance of TNG348, a selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), in cancer models harboring BRCA1 versus BRCA2 mutations. While the clinical development of this compound was halted due to observed liver toxicity in a Phase 1/2 trial (NCT06065059), the preclinical data offers valuable insights into the therapeutic potential of USP1 inhibition in cancers with homologous recombination deficiency (HRD).[1][2]
Mechanism of Action: Targeting DNA Damage Repair
This compound functions by inhibiting USP1, a key enzyme in the DNA damage response pathway. Specifically, this compound prevents the deubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[3] This disruption of the DNA repair process is particularly detrimental to cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal effect. The mechanism is distinct from that of Poly (ADP-ribose) polymerase (PARP) inhibitors, the current standard of care for many BRCA-mutant cancers.[4][5]
Caption: Mechanism of action of this compound.
Preclinical Performance of this compound
The available preclinical data demonstrates this compound's activity in BRCA-mutant cancer models. However, direct side-by-side comparisons of its efficacy in BRCA1 versus BRCA2 mutant models are limited. The data is often presented for "BRCA1/2-mutant" or "HRD+" models collectively.
In Vitro Studies
This compound has shown potent and selective inhibition of cell viability in BRCA-mutant cell lines.
| Cell Line | Cancer Type | BRCA Mutation Status | This compound IC50 (Viability) | This compound IC50 (Ub-PCNA Inhibition) |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 68 nM | 95 nM |
This table summarizes the available quantitative in vitro data for this compound in a BRCA1-mutant cell line.[6]
In Vivo Studies
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound, both as a single agent and in combination with PARP inhibitors.
| Model Type | Cancer Type | BRCA Mutation Status | Treatment Regimen | Outcome |
| Cell Line-Derived Xenograft (CDX) | Triple-Negative Breast Cancer | BRCA1 mutant | This compound (dose-dependent) | Dose-dependent tumor growth inhibition.[4][7] |
| Patient-Derived Xenograft (PDX) | Ovarian Cancer | BRCA2 mutant | This compound (100 mg/kg, p.o., q.d.) + Niraparib (30 mg/kg, p.o., q.d.) | Synergistic tumor growth inhibition. |
| Patient-Derived Xenograft (PDX) | Pancreatic Cancer | BRCA1 mutant | This compound (80 mg/kg, p.o., b.i.d.) + Olaparib (50 mg/kg, p.o., q.d.) | Synergistic tumor growth inhibition. |
| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer | BRCA1 mutant | This compound (100 mg/kg, p.o., q.d.) + Olaparib (50 mg/kg, p.o.) in a PARP inhibitor-resistant model | Overcame acquired PARP inhibitor resistance and demonstrated strong combination activity.[5] |
This table summarizes the reported in vivo efficacy of this compound in various BRCA-mutant xenograft models.
Experimental Protocols
In Vitro Cell Viability (Clonogenic Assay)
-
Cell Seeding: Cancer cell lines are seeded at a low density in 6-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.
-
Incubation: Plates are incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies are fixed and stained with crystal violet.
-
Quantification: The number of colonies in each well is counted to determine the surviving fraction at each drug concentration. The IC50 value is then calculated.
In Vivo Xenograft Studies
Caption: General workflow for preclinical xenograft studies.
-
Cell Implantation: Human cancer cells with BRCA1 or BRCA2 mutations are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are treated with this compound, a PARP inhibitor, a combination of both, or a vehicle control, typically via oral gavage.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Comparison with Alternatives
PARP Inhibitors
PARP inhibitors (e.g., Olaparib, Niraparib) are the established standard of care for many patients with BRCA-mutant cancers. They function by trapping PARP on DNA, leading to the accumulation of double-strand breaks that are lethal in HRD cells. Preclinical data suggests that this compound can act synergistically with PARP inhibitors and may even overcome acquired resistance to them, highlighting a potential combination therapy strategy.[1][8]
Other USP1 Inhibitors
Several other USP1 inhibitors are in early stages of clinical development. One such example is KSQ-4279 (also known as RO7623066), which has also shown preclinical efficacy in BRCA-deficient models as a single agent and in combination with PARP inhibitors.[9][10][11] These emerging agents represent a continued interest in targeting USP1 for the treatment of HRD cancers.
Conclusion and Future Directions
The preclinical data for this compound demonstrates its potential as a targeted therapy for BRCA-mutant cancers, both as a monotherapy and in combination with PARP inhibitors. Its distinct mechanism of action offers a potential strategy to overcome PARP inhibitor resistance.
However, the discontinuation of this compound's clinical development due to liver toxicity is a significant hurdle.[1][2] This underscores the importance of careful toxicological profiling for any future USP1 inhibitors. Despite the clinical setback for this compound, the robust preclinical efficacy data provides a strong rationale for the continued investigation of USP1 as a therapeutic target in BRCA1 and BRCA2-mutant cancers. Future research will likely focus on developing USP1 inhibitors with improved safety profiles.
References
- 1. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. tangotx.com [tangotx.com]
- 6. tangotx.com [tangotx.com]
- 7. Tango Therapeutics Announces First Patient Dosed in Phase 1/2 Trial of this compound in Patients with BRCA1/2-Mutant and Other HRD+ Cancers - BioSpace [biospace.com]
- 8. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ksqtx.com [ksqtx.com]
- 10. | BioWorld [bioworld.com]
- 11. ksqtx.com [ksqtx.com]
TNG348: A Comparative Analysis in Homologous Recombination Deficient (HRD) Cancers
For Researchers, Scientists, and Drug Development Professionals
TNG348, a selective, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), has demonstrated significant preclinical efficacy in cancers with homologous recombination deficiency (HRD), a common vulnerability in a range of tumors including certain types of ovarian, breast, prostate, and pancreatic cancers. This guide provides a comparative analysis of this compound's effects in different HRD backgrounds, its synergy with existing therapies, and a summary of its clinical development.
Mechanism of Action: A Novel Approach to Synthetic Lethality
This compound functions by inhibiting USP1, a key enzyme responsible for the deubiquitination of Proliferating Cell Nuclear Antigen (PCNA).[1] In HRD cells, particularly those with BRCA1 or BRCA2 mutations, the inhibition of USP1-mediated PCNA deubiquitination disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance.[2][3][4] This disruption leads to an accumulation of DNA damage and ultimately, synthetic lethality.
Notably, the mechanism of this compound is distinct from that of Poly (ADP-ribose) polymerase inhibitors (PARPis), which target the base excision repair pathway.[2][3][5] This mechanistic divergence forms the basis for the observed synergy between this compound and PARPis.
Preclinical Efficacy of this compound in HRD Backgrounds
Preclinical studies have consistently shown the potency of this compound as a single agent and in combination with PARP inhibitors in various HRD cancer models.
Single-Agent Activity
In vitro studies have demonstrated the selective cytotoxicity of this compound in cancer cell lines harboring BRCA1/2 mutations.
| Cell Line | HRD Status | This compound IC50 |
| MDA-MB-436 | BRCA1 mutant | 68.3 nmol/L[6][7] |
| HCC1954 | BRCA1 wild-type | No significant impact[6] |
Combination Therapy with PARP Inhibitors
The combination of this compound with PARP inhibitors, such as olaparib and niraparib, has shown strong synergistic effects in preclinical models, including those that have developed resistance to PARP inhibitors.
| Cancer Model | HRD Status | Treatment | Outcome |
| BRCA2-mutated Ovarian Cancer PDX | BRCA2 mutant | This compound (100 mg/kg) + Niraparib (30 mg/kg) | Synergistic tumor growth inhibition[8] |
| BRCA1-mutated Pancreatic Cancer PDX | BRCA1 mutant | This compound (80 mg/kg) + Olaparib (50 mg/kg) | Synergistic tumor growth inhibition[8] |
| BRCA-wt HRD+ Triple-Negative Breast Cancer PDX | HRD-positive | This compound (100 mg/kg) + Niraparib (30 mg/kg) | Synergistic tumor growth inhibition[8] |
| PARPi-resistant BRCA1-mutated Breast Cancer PDX | BRCA1 mutant, PARPi-resistant | This compound (100 mg/kg) + Olaparib (50 mg/kg) | Overcame PARPi resistance and induced tumor regression[3][9][10] |
Clinical Development and Discontinuation
A Phase 1/2 clinical trial (NCT06065059) was initiated to evaluate the safety and efficacy of this compound alone and in combination with olaparib in patients with advanced or metastatic solid tumors harboring BRCA1/2 mutations or other HRD alterations.[11] However, the clinical development of this compound was discontinued due to observations of grade III/IV liver toxicity in patients who were on the study for more than eight weeks.[1][12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Determination of HRD Status
HRD status in preclinical models is determined through a combination of methods:
-
Genomic Sequencing: Identification of germline or somatic mutations in genes involved in the homologous recombination repair pathway, such as BRCA1 and BRCA2.[13]
-
Genomic Scar Analysis: Assays that measure the cumulative result of HRD on the genome, such as loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST).[14][15][16] Commercially available tests like myChoice HRD and FoundationOne CDx are often used.[16]
-
Functional Assays: Methods like RAD51 foci formation assays assess the cell's ability to form RAD51 foci at sites of DNA damage, a key step in homologous recombination.[14][15]
Clonogenic Survival Assay
This assay is used to determine the long-term survival of cells after treatment with this compound, PARP inhibitors, or a combination.
-
Cell Seeding: Cancer cells are seeded at a low density in 6-well plates to allow for the formation of individual colonies.
-
Treatment: Cells are treated with varying concentrations of the drugs for a specified period (e.g., 24 hours).
-
Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 8-21 days to allow colony formation.[2]
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies (typically defined as containing >50 cells) is then counted.[2]
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the control group, adjusted for plating efficiency.
Western Blot for Ubiquitinated PCNA and FANCD2
This technique is used to detect the accumulation of ubiquitinated forms of PCNA and FANCD2, direct substrates of USP1.
-
Cell Lysis: Cells are treated with this compound for a specified time, then lysed in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for PCNA and FANCD2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to unmodified and ubiquitinated forms of the proteins are visualized. An increase in the higher molecular weight bands indicates an increase in ubiquitination.[17][18][19][20][21]
Visualizing the Pathway and Workflow
Caption: Mechanism of this compound-induced synthetic lethality in HRD cancer cells.
Caption: Preclinical evaluation workflow for this compound in HRD cancer models.
References
- 1. Tango terminates USP1 inhibitor programme [clinicaltrialsarena.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tangotx.com [tangotx.com]
- 6. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TNG-348, a potent allosteric USP1 inhibitor for the treatment of BRAC1/2-mutant or HRD-positive cancers | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. tangotx.com [tangotx.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Tango Halts USP1 Inhibitor Due to Liver Toxicity in Phase 1 Trial [synapse.patsnap.com]
- 13. Homologous Recombination Deficiency (HRD) Testing: FAQ [jax.org]
- 14. sophiagenetics.com [sophiagenetics.com]
- 15. Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
TNG348 and PARP Inhibitors: A Synergistic Approach to Combatting HRD-Positive Cancers
A detailed comparison guide for researchers, scientists, and drug development professionals on the synergistic effects of TNG348 with PARP inhibitors in homologous recombination deficient (HRD) tumors.
This guide provides an objective comparison of the performance of this compound as a standalone agent versus its combination with PARP inhibitors, supported by preclinical experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Mechanism of Synergy: A Two-Pronged Attack on DNA Damage Repair
This compound is a potent and selective allosteric inhibitor of ubiquitin-specific protease 1 (USP1). USP1 plays a crucial role in the DNA damage tolerance (DDT) pathway, specifically through the deubiquitination of proliferating cell nuclear antigen (PCNA). By inhibiting USP1, this compound prevents the removal of ubiquitin from PCNA, leading to an accumulation of ubiquitinated PCNA. This disrupts translesion synthesis (TLS), a DNA damage tolerance mechanism.[1]
PARP (poly(ADP-ribose) polymerase) inhibitors, on the other hand, function by trapping PARP1 at sites of single-strand DNA breaks, which leads to the formation of double-strand breaks during DNA replication. In cells with a deficient homologous recombination (HR) pathway for DNA repair, these double-strand breaks cannot be efficiently repaired, leading to cell death.[2]
The synergistic effect of combining this compound with PARP inhibitors stems from their distinct and complementary mechanisms of action. While PARP inhibitors increase the load of DNA double-strand breaks, this compound simultaneously cripples a key DNA damage tolerance pathway. This dual assault on the cancer cell's ability to manage DNA damage results in a synthetic lethal interaction, leading to enhanced tumor cell killing, particularly in HRD-positive cancers such as those with BRCA1/2 mutations.[1][2]
Below is a diagram illustrating the distinct and synergistic mechanisms of this compound and PARP inhibitors.
Caption: this compound and PARP inhibitor synergistic mechanism.
Preclinical Data: In Vitro and In Vivo Synergistic Efficacy
Preclinical studies have demonstrated the potent synergy between this compound and PARP inhibitors in various HRD-positive cancer models.
In Vitro Synergistic Activity
The combination of this compound with PARP inhibitors, such as olaparib and niraparib, has shown significant synergistic cytotoxicity in a panel of breast and ovarian cancer cell lines with BRCA1/2 mutations or other HRD features. For instance, in the COV362 and HCC1395 BRCA1-mutant ovarian and breast cancer cell lines, the addition of this compound potentiated the effect of olaparib, reducing its IC50 by five-fold.[1]
| Cell Line | Cancer Type | HRD Status | This compound IC50 (μM) | Olaparib IC50 (μM) | Olaparib + this compound IC50 (μM) | Fold Potentiation |
| COV362 | Ovarian | BRCA1 mut | >10 | ~1 | ~0.2 | 5x |
| HCC1395 | Breast | BRCA1 mut | >10 | ~1 | ~0.2 | 5x |
Table 1: In Vitro synergistic effect of this compound and Olaparib in BRCA1-mutant cell lines. Data extracted from "Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency".[1]
In Vivo Antitumor Activity in Xenograft Models
The synergistic antitumor activity of this compound in combination with PARP inhibitors has been validated in in vivo patient-derived xenograft (PDX) models. In multiple HRD-positive breast, ovarian, and pancreatic cancer PDX models, the combination of this compound with either olaparib or niraparib resulted in significant tumor growth inhibition and, in some cases, tumor regression, which was superior to the effects of either agent alone.[1] The combination was also shown to be effective in models of acquired resistance to PARP inhibitors.[2][3]
| PDX Model | Cancer Type | HRD Status | Treatment | Tumor Growth Inhibition (%) |
| BR-05-0028 | Breast | BRCA2 mut | This compound | Moderate |
| Olaparib | Moderate | |||
| This compound + Olaparib | Significant Regression | |||
| PA-13-0038 | Pancreatic | BRCA2 mut | This compound | Low |
| Niraparib | Moderate | |||
| This compound + Niraparib | Significant Inhibition | |||
| ST4139 | Ovarian | BRCA1 mut | This compound | Moderate |
| Olaparib | Moderate | |||
| This compound + Olaparib | Significant Regression |
Table 2: In Vivo antitumor activity of this compound in combination with PARP inhibitors in PDX models. Data summarized from "Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency".[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method used to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Protocol:
-
Seed cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, a PARP inhibitor (e.g., olaparib), or a combination of both for 72-96 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression analysis.
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony.
Protocol:
-
Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with the indicated concentrations of this compound, a PARP inhibitor, or the combination for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
In Vivo Patient-Derived Xenograft (PDX) Studies
PDX models are generated by implanting tumor fragments from a patient directly into immunocompromised mice, thereby preserving the original tumor's architecture and heterogeneity.
Protocol:
-
Subcutaneously implant fresh patient-derived tumor fragments (approximately 20-30 mm³) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, PARP inhibitor alone, this compound + PARP inhibitor).
-
Administer the drugs via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Measure tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Below is a diagram outlining the general workflow for a patient-derived xenograft study.
References
TNG348: A Potent Allosteric USP1 Inhibitor Outpacing First-Generation Compounds in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TNG348, a novel, potent, and selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), against first-generation USP1 inhibitors. The data presented herein, compiled from preclinical studies, highlights the superior potency and selectivity of this compound, positioning it as a significant advancement in the development of targeted therapies for cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.
Executive Summary
This compound is an orally bioavailable, allosteric inhibitor of USP1 that has demonstrated robust preclinical activity.[1] Unlike first-generation USP1 inhibitors, such as ML323 and pimozide, which have served as important tool compounds, this compound exhibits significantly improved potency and a distinct allosteric mechanism of action. While the clinical development of this compound was halted due to observations of liver toxicity in a Phase 1 trial, the preclinical data underscores the therapeutic potential of targeting USP1 with next-generation inhibitors and provides a valuable benchmark for future drug development.[2][3]
Potency Comparison: this compound vs. First-Generation USP1 Inhibitors
Quantitative analysis of inhibitory activity reveals a significant potency advantage for this compound over first-generation compounds. The following tables summarize the available half-maximal inhibitory concentration (IC50) data from biochemical and cellular assays.
It is important to note that the following data is compiled from separate studies, and direct head-to-head comparisons in the same experimental settings are not publicly available. Therefore, these values should be interpreted with caution.
Biochemical Potency
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Ubiquitin-Rhodamine 110 | USP1 | 82 | [4] |
| ML323 | Ubiquitin-Rhodamine | USP1-UAF1 | 76 | [5] |
Cellular Potency
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | MDA-MB-436 (BRCA1 mutant) | ub-PCNA Induction (AlphaLISA) | 95 | [4] |
| This compound | MDA-MB-436 (BRCA1 mutant) | Cell Viability | 68 | [4] |
| ML323 | Not specified | Not specified | Not specified | |
| Pimozide | Not specified | Not specified | Not specified |
Mechanism of Action: A Tale of Two Binding Sites
This compound's enhanced potency and selectivity are attributed to its unique allosteric binding mode. While first-generation inhibitors often interact with the catalytic site, this compound binds to a cryptic pocket on the USP1 enzyme, inducing a conformational change that inhibits its deubiquitinase activity.[4] This allosteric mechanism contributes to its high selectivity for USP1 over other deubiquitinating enzymes (DUBs).
Signaling Pathway and Experimental Workflows
To visually represent the underlying biology and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: USP1 Signaling Pathway and Inhibition.
Caption: Biochemical Potency Assay Workflow.
References
A Comparative Analysis of the Therapeutic Window of TNG348 and Similar USP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of the discontinued USP1 inhibitor, TNG348, with a similar clinical-stage compound, KSQ-4279 (also known as RO7623066). The analysis is based on publicly available preclinical and clinical data. The discontinuation of this compound due to liver toxicity highlights the critical importance of a compound's therapeutic window in the successful translation from preclinical promise to clinical viability.[1][2][3]
Executive Summary
This compound, an allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), demonstrated significant preclinical efficacy in cancers with BRCA1/2 mutations and other homologous recombination deficiencies (HRD).[4][5][6] However, its clinical development was terminated in a Phase 1/2 trial due to the observation of grade 3/4 liver function abnormalities in patients.[1][2][3] In contrast, KSQ-4279, another potent USP1 inhibitor, has shown a more favorable safety profile in its early clinical evaluation, with a maximum tolerated dose (MTD) not being reached in a Phase 1 study.[7] This guide will delve into the available data to objectively compare the therapeutic windows of these two compounds.
Quantitative Data Comparison
The following table summarizes the available preclinical and clinical data for this compound and KSQ-4279 to facilitate a direct comparison of their therapeutic profiles.
| Parameter | This compound | KSQ-4279 (RO7623066) |
| Mechanism of Action | Allosteric inhibitor of USP1 | Potent inhibitor of USP1 |
| Target Indications | BRCA1/2-mutant and other HRD+ solid tumors | BRCA-deficient cancers, advanced solid tumors |
| Preclinical Efficacy (Xenograft Models) | Showed tumor growth inhibition and regression in multiple models.[4][8] | Dose-dependent tumor growth inhibition and regression in ovarian and TNBC PDX models.[9][10] |
| Effective Preclinical Doses | 100 mg/kg p.o. q.d. in combination with niraparib; 80 mg/kg p.o. b.i.d. in combination with olaparib. | 100 mg/kg and 300 mg/kg as a single agent showed significant tumor growth inhibition.[9][10] |
| Preclinical Tolerability | Reported as "well tolerated" with no body weight loss observed in in vivo studies.[6] | Reported as "well-tolerated" as a single agent and in combination with olaparib, with no evidence of dose-limiting hematologic-related toxicities. Efficacious doses were "well below its maximum tolerated dose." |
| Clinical Trial Status | Discontinued (Phase 1/2) | Ongoing (Phase 1) |
| Observed Clinical Toxicities | Grade 3/4 liver function abnormalities. [1][2][3] | Anemia reported as the most common side effect. A maximum tolerated dose (MTD) was not reached.[7] |
| Therapeutic Window | Narrow and ultimately unacceptable in the clinical setting. | Appears to be wider than this compound based on early clinical data. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the findings cited in this guide. Below are generalized protocols for key experiments used in the evaluation of USP1 inhibitors.
1. In Vivo Efficacy Assessment in Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for the engraftment of human cancer cell lines or patient-derived xenografts (PDXs) with relevant genetic backgrounds (e.g., BRCA1/2 mutations).
-
Tumor Implantation: Tumor cells or fragments are implanted subcutaneously or orthotopically into the mice. Tumor growth is monitored regularly using calipers to measure tumor volume.
-
Dosing Regimen: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational compound (e.g., this compound or KSQ-4279) is administered orally (p.o.) via gavage at various dose levels and schedules (e.g., once daily (q.d.) or twice daily (b.i.d.)). A vehicle control group receives the formulation without the active compound.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression and survival. Tumor volumes and body weights are measured throughout the study.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effects compared to the control group.
2. Preclinical Toxicity Assessment (Maximum Tolerated Dose - MTD)
-
Animal Models: Healthy rodents (e.g., mice or rats) are used for initial toxicity studies.
-
Dose Escalation: A dose escalation study is conducted where cohorts of animals receive increasing doses of the test compound.
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity or death.
-
Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Tissues from major organs are collected for histopathological analysis to identify any compound-related toxicities. Blood samples are also collected for hematology and clinical chemistry analysis.
Visualizations
USP1 Signaling Pathway in DNA Damage Repair
Experimental Workflow for Therapeutic Window Evaluation
References
- 1. Tango Halts Cancer Trial Due to Liver Toxicity, Exits Race Against Roche [synapse.patsnap.com]
- 2. Tango Stops Early Cancer Trial Over Liver Toxicity, Drops Out of Race Against Roche - BioSpace [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. tangotx.com [tangotx.com]
- 7. KSQ-4279 / KSQ Therap [delta.larvol.com]
- 8. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ksqtx.com [ksqtx.com]
- 10. | BioWorld [bioworld.com]
Safety Operating Guide
Navigating the Safe Disposal of TNG348: A Procedural Guide
In the landscape of pharmaceutical research and development, the proper handling and disposal of investigational compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of TNG348, an experimental USP1 inhibitor. Although the development of this compound was discontinued due to observations of liver toxicity in clinical trials, remaining laboratory stocks require careful management as potentially hazardous pharmaceutical waste.
Immediate Safety and Logistical Information
Given the known toxicity of this compound, all personnel handling this compound must adhere to strict safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as lab coats, safety goggles, and chemical-resistant gloves. All disposal procedures should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
This compound: Compound Characteristics Relevant to Disposal
The following table summarizes key characteristics of this compound that inform its handling and disposal procedures.
| Characteristic | Implication for Disposal |
| Compound Type | Investigational Drug (USP1 Inhibitor) |
| Known Hazards | Liver Toxicity |
| Formulation | May be in solid (powder) form or in solution (e.g., with DMSO, PEG300, Tween-80, Saline)[1] |
| Status | Development Discontinued |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline based on best practices for hazardous and pharmaceutical waste; always consult your institution's specific waste management policies.
1. Waste Segregation and Collection:
- Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
- Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Empty Containers: Any "empty" containers that once held this compound should be treated as hazardous waste, as they may retain residual amounts of the compound. These should be placed in the solid hazardous waste container.
2. Labeling:
- All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound waste," "this compound in DMSO solution"). Include the date of waste generation.
3. Storage:
- Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's certified EHS or waste management service. Do not attempt to dispose of this compound down the drain or in the regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
References
Essential Safety and Handling Protocols for the Investigational Compound TNG348
IMMEDIATE SAFETY ALERT: The clinical development of TNG348, a USP1 inhibitor, was discontinued in May 2024 due to observations of Grade 3/4 liver function abnormalities in patients who were on the study for longer than eight weeks[1][2]. While this compound is available for research purposes, it is crucial to handle it with the utmost caution, recognizing the significant hepatotoxic potential demonstrated in clinical trials. All personnel must adhere to stringent safety protocols for handling hazardous substances.
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of this compound. Given its status as a hazardous investigational compound, all procedures should be performed within a designated controlled area.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound, based on general guidelines for hazardous drugs[3][4][5][6].
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change the outer glove immediately if contaminated and both pairs regularly (e.g., every hour)[5]. |
| Body | Disposable Gown | Use a disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs. Gowns should be changed immediately after a spill or every two to three hours[3][5]. |
| Eyes/Face | Safety Goggles & Face Shield | Wear chemical splash goggles and a face shield, especially when there is a risk of splashes or aerosols[3][6]. |
| Respiratory | N95 Respirator or Higher | A NIOSH-approved respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation[3][4]. Surgical masks do not provide adequate protection[3]. |
| Feet | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan for Handling this compound
1. Preparation and Work Area:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize exposure.
-
The work surface should be covered with a disposable, absorbent, plastic-backed pad. This pad should be disposed of as hazardous waste after the procedure or in case of a spill[7].
-
Ensure a spill kit is readily available in the handling area.
2. Reconstitution and Dilution:
-
This compound is an orally available small molecule[8][9]. For research purposes, it is often supplied as a solid.
-
A common solvent for reconstitution is Dimethyl Sulfoxide (DMSO) to create a stock solution[8].
-
For in vivo studies, further dilution may be required with co-solvents such as PEG300, Tween-80, and saline[8].
-
Carefully uncap vials and use techniques to avoid aerosol generation.
3. Storage:
-
Store this compound stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months)[8].
-
Aliquot solutions after preparation to avoid repeated freeze-thaw cycles[8].
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (gloves, gowns, etc.) | Carefully remove PPE to avoid self-contamination and place it in a sealed hazardous waste bag or container immediately after use[5][7]. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, shatterproof container that is clearly labeled as hazardous waste. |
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of ubiquitin-specific protease 1 (USP1)[8][10]. USP1 plays a key role in DNA damage repair by deubiquitinating proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2)[8]. By inhibiting USP1, this compound prevents this deubiquitination, leading to an accumulation of ubiquitinated PCNA and FANCD2. This disrupts the DNA repair process, particularly translesion synthesis, which is critical for the survival of cancer cells with mutations in BRCA1/2 or other homologous recombination deficiencies (HRD)[8][11][12][13][14].
Caption: Mechanism of action of this compound as a USP1 inhibitor.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for handling this compound.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Tango Therapeutics Announces Discontinuation of this compound Program | Tango Therapeutics, Inc [ir.tangotx.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. tangotx.com [tangotx.com]
- 11. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tangotx.com [tangotx.com]
- 13. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tangotx.com [tangotx.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
